6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Description
Properties
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. As a derivative of the quinoxaline-2,3-dione scaffold, it is recognized for its activity as a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action makes it a valuable tool for studying glutamatergic neurotransmission and a potential lead compound for the development of therapeutics targeting a range of neurological disorders.
This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported values with detailed, generalized experimental protocols for the determination of key properties.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | N/A |
| Molecular Weight | 231.04 g/mol | N/A |
| Melting Point | >300 °C | N/A |
| pKa (Predicted) | 8.45 ± 0.20 | N/A |
| logP (Predicted) | 1.5 - 4.5 (for quinoxaline di-N-oxides) | [2] |
| Solubility | Poorly soluble in water; likely soluble in polar organic solvents. | N/A |
Note: The predicted logP range is for a series of quinoxaline di-N-oxides and may not be directly applicable to this compound. Experimental determination is highly recommended.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate physicochemical data, which is fundamental for drug development processes including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Synthesis of this compound
A general and established method for the synthesis of quinoxaline-2,3-dione derivatives involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 4,5-dichloro-1,2-phenylenediamine in glacial acetic acid, add an equimolar amount of oxalic acid.
-
Heat the reaction mixture at reflux for 4-5 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Workflow:
Caption: Workflow for Solubility Determination.
Procedure:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and separate the solid and liquid phases, for instance by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of pKa (Potentiometric Titration in a Co-solvent System)
For compounds with poor aqueous solubility, pKa determination often requires the use of a co-solvent system to increase solubility. The apparent pKa is then extrapolated to aqueous conditions.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic co-solvent (e.g., methanol, DMSO).
-
Prepare a series of solutions with varying ratios of the organic co-solvent and water, each containing a known concentration of the compound.
-
Titrate each solution with a standardized acid or base, monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the apparent pKa (pKa') at the half-equivalence point for each co-solvent ratio.
-
Plot the pKa' values against the mole fraction of the organic co-solvent and extrapolate to a mole fraction of zero to obtain the aqueous pKa.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.
Workflow:
Caption: Workflow for LogP Determination.
Procedure:
-
Prepare mutually saturated n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Dissolve a known amount of this compound in either the n-octanol or the aqueous phase.
-
Combine the two phases in a sealed container and agitate for a sufficient time to allow for partitioning equilibrium to be reached (typically 24 hours).
-
After equilibration, separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Biological Context: NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity.[4][5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[6]
By binding to the glycine site, this compound prevents the binding of the endogenous co-agonist, thereby inhibiting the opening of the ion channel and the subsequent influx of Ca²⁺ and Na⁺ ions.[7] This leads to a reduction in neuronal excitability.
Signaling Pathway:
Caption: Antagonism of the NMDA Receptor by this compound.
Conclusion
This compound is a compound of significant interest due to its selective antagonism of the NMDA receptor glycine site. While some of its fundamental physicochemical properties have been reported, a comprehensive experimental characterization of its solubility, pKa, and logP is essential for its advancement as a research tool and potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for obtaining this critical data. Further investigation into the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of novel modulators of glutamatergic neurotransmission.
References
- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of Action of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) on N-methyl-D-aspartate (NMDA) receptors. DCQX is a potent and selective antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex, making it a valuable tool in neuroscience research.
Core Mechanism of Action
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity in the central nervous system. For the NMDA receptor to be activated, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. This compound (DCQX) exerts its primary effect on NMDA receptors by acting as a competitive antagonist at the glycine co-agonist binding site, which is located on the GluN1 subunit of the receptor complex.[1]
DCQX's mechanism of action is characterized by its high affinity and selectivity for this strychnine-insensitive glycine site.[2] By competitively inhibiting the binding of glycine, DCQX prevents the conformational change required for the channel to open, even in the presence of glutamate.[1] This effectively blocks the influx of Ca2+ and Na+ ions through the NMDA receptor channel, thereby inhibiting downstream signaling cascades associated with NMDA receptor activation. The antagonism by DCQX can be surmounted by increasing the concentration of glycine, a hallmark of competitive inhibition.[3]
While being a potent NMDA receptor antagonist, DCQX displays significantly lower affinity for AMPA and kainate receptors, making it a selective tool for isolating and studying NMDA receptor function, specifically the role of the glycine co-agonist site.[2]
Quantitative Data
The following tables summarize the quantitative data for the binding affinity and inhibitory concentration of DCQX and related compounds at various glutamate receptors.
Table 1: Binding Affinity and Inhibitory Concentration of DCQX at Glutamate Receptors
| Receptor Subtype | Ligand/Assay | Value | Species | Reference |
| NMDA Receptor (Glycine Site) | [3H]glycine displacement (IC50) | 0.57 µM | Guinea Pig | [3] |
| NMDA Receptor | NMDA-induced currents (IC50) | Not specified, but potent | Rat | [1] |
| AMPA Receptor | [3H]AMPA displacement (IC50) | > 100 µM | Rat | [4] |
| Kainate Receptor | [3H]kainate displacement (IC50) | > 100 µM | Rat | [4] |
Table 2: Comparative IC50 Values of Quinoxalinedione Derivatives at Glutamate Receptors
| Compound | AMPA Receptor (IC50) | Kainate Receptor (IC50) | NMDA Receptor (Glycine Site, IC50) |
| DCQX | > 100 µM | > 100 µM | 0.57 µM |
| CNQX | 0.3 µM | 1.5 µM | 5.7 µM |
| DNQX | 0.15 µM | 4.0 µM | 25 µM |
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition of [3H]glycine Binding
This protocol details the methodology for a competitive radioligand binding assay to determine the affinity of DCQX for the strychnine-insensitive glycine binding site on NMDA receptors in rat brain synaptic membranes.
a. Preparation of Synaptic Membranes:
-
Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the pellet in ice-cold distilled water and subject it to osmotic shock for 30 minutes.
-
Centrifuge the lysate at 8,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the membrane pellet by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation at 48,000 x g for 20 minutes at 4°C. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of 50 mM Tris-HCl buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
In a final volume of 500 µL of 50 mM Tris-HCl buffer (pH 7.4), add the following components in order:
-
100 µL of synaptic membrane preparation (approximately 100-200 µg of protein).
-
50 µL of various concentrations of DCQX (or vehicle for total binding).
-
50 µL of 10 µM glycine for non-specific binding determination.
-
50 µL of [3H]glycine (final concentration of 10-20 nM).
-
-
Incubate the mixture at 4°C for 30 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of DCQX by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the antagonistic effect of DCQX on NMDA receptor-mediated currents in cultured hippocampal neurons.
a. Cell Preparation:
-
Culture primary hippocampal neurons from embryonic day 18 rat pups on poly-L-lysine-coated glass coverslips.
-
Maintain the cultures in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) for 10-14 days before recording.
b. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels. The pH should be adjusted to 7.4.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH should be adjusted to 7.2.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the membrane potential at -60 mV.
-
Apply NMDA (100 µM) and glycine (10 µM) to the neuron using a rapid application system to evoke an inward current.
-
After obtaining a stable baseline response, co-apply various concentrations of DCQX with NMDA and glycine to determine its inhibitory effect on the NMDA receptor-mediated current.
-
To confirm competitive antagonism, perform a Schild analysis by measuring the concentration-response curves for glycine in the absence and presence of a fixed concentration of DCQX. A parallel rightward shift of the glycine concentration-response curve with no change in the maximum response is indicative of competitive antagonism.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and DCQX Antagonism.
Caption: Workflow for a Competitive Binding Assay.
References
- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited availability of experimental spectral data in publicly accessible literature, this guide combines established analytical methodologies with predicted spectral data to offer a detailed characterization of the compound. The information herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to identify and characterize this and related compounds.
Introduction
This compound is a heterocyclic compound of significant interest in neuroscience research. Its primary recognized biological activity is the selective competitive antagonism of the glycine co-agonist site on the NMDA receptor. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of the NMDA receptor, which is critically involved in synaptic plasticity, learning, and memory, and implicated in various neurological disorders.
Accurate spectral characterization is fundamental to confirm the identity, purity, and structure of synthesized this compound. This guide outlines the predicted spectroscopic data and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are generated using computational models and by extrapolation from structurally related compounds. It is crucial to note that these are predicted values and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| H-5 | ~7.8 | s |
| H-8 | ~7.8 | s |
| NH (amide) | ~11.0 - 12.0 | br s |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). s = singlet, br s = broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2, C-3 | ~154 |
| C-4a, C-8a | ~130 |
| C-6, C-7 | ~128 |
| C-5, C-8 | ~118 |
Table 3: Predicted FTIR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3400 | Strong, broad |
| C=O Stretch (amide) | 1680 - 1720 | Strong, sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-Cl Stretch | 700 - 850 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Notes |
| Electrospray (ESI+) | 230.96 [M+H]⁺ | |
| Electron Impact (EI) | 230 [M]⁺• | The molecular ion peak should exhibit a characteristic isotopic pattern for two chlorine atoms. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0 to 14 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 180 ppm.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source for soft ionization or an electron impact (EI) source for fragmentation analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.
-
Synthesis and Signaling Pathway
Synthetic Workflow
The synthesis of this compound typically proceeds via a condensation reaction between 4,5-dichloro-1,2-phenylenediamine and oxalic acid.
Signaling Pathway: NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This prevents the co-agonist glycine from binding, which is a prerequisite for the channel to open in response to the neurotransmitter glutamate.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented spectral data is largely predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a clear roadmap for the synthesis and comprehensive spectroscopic characterization of this important pharmacological tool.
Spectroscopic Insights into Quinoxaline-2,3-dione Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for quinoxaline-2,3-dione and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, anticancer, and antimicrobial effects. A thorough understanding of their structural characterization by NMR is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
¹H and ¹³C NMR Data of Quinoxaline-2,3-dione and its Derivatives
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the quinoxaline-2,3-dione scaffold cause predictable shifts in the NMR signals, providing valuable information about the substitution pattern and electronic distribution within the molecule. The following tables summarize the reported ¹H and ¹³C NMR data for quinoxaline-2,3-dione and several of its derivatives, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Quinoxaline-2,3-dione Derivatives in DMSO-d₆
| Compound | H-5 | H-6 | H-7 | H-8 | Other Protons | Reference |
| Quinoxaline-2,3-dione | 7.11 (d) | 7.08 (d) | 7.08 (d) | 7.11 (d) | 11.92 (s, 2H, NH) | [1] |
| 6-Chloro-quinoxaline-2,3-dione | 6.91 (d) | - | 7.32 (d) | 7.86 (s) | 9.43 (s, 2H, NH) | [2] |
| 6-Methyl-quinoxaline-2,3-dione | 6.78 (d) | - | 7.51 (d) | 7.22 (s) | 2.21 (s, 3H, CH₃), 10.11 (m, 2H, NH) | [2] |
| 6-Nitro-quinoxaline-2,3-dione | 7.57 (d) | - | 7.95 (d) | 8.43 (s) | 9.73 (s, 2H, NH) | [2] |
| 6-Propyl-quinoxaline-2,3-dione | 6.71 (d) | - | 7.62 (d) | 7.32 (s) | 0.89 (t, 3H), 1.54 (m, 2H), 2.55 (t, 2H), 9.53 (s, 2H, NH) | [2] |
| 6-Phenyl-quinoxaline-2,3-dione | - | - | - | - | 7.21–7.37 (m, 4H), 7.48 (d, 2H), 7.68 (d, 1H), 7.91 (s, 1H), 9.27 (s, 2H, NH) | [2] |
Abbr: s = singlet, d = doublet, t = triplet, m = multiplet
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quinoxaline-2,3-dione Derivatives in DMSO-d₆
| Compound | C-2 | C-3 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Reference |
| Quinoxaline-2,3-dione | 155.72 | 155.72 | 126.14 | 115.67 | 123.45 | 123.54 | 115.67 | 126.14 | - | [1] |
| 6-Chloro-quinoxaline-2,3-dione | 160.2 | - | 129.6 | 119.0 | 125.3 | 121.3 | 122.7 | 132.5 | - | [2] |
| 6-Methyl-quinoxaline-2,3-dione | 156.5 | - | 131.2 | 117.5 | 135.7 | 127.3 | 119.3 | 123.7 | 21.2 (CH₃) | [2] |
| 6-Nitro-quinoxaline-2,3-dione | 157.5 | - | 133.7 | 113.7 | 142.2 | 117.4 | 120.3 | 129.5 | - | [2] |
| 6-Propyl-quinoxaline-2,3-dione | 159.4 | - | 131.2 | 120.5 | 135.1 | 126.7 | 122.3 | 123.5 | 13.5, 24.6, 37.9 (propyl carbons) | [2] |
| 6-Phenyl-quinoxaline-2,3-dione | - | - | - | - | - | - | - | - | 118.6, 121.4 (and others for phenyl group) | [2] |
Experimental Protocols
The synthesis and characterization of quinoxaline-2,3-dione derivatives typically follow a general workflow. The protocols described herein are based on methodologies reported in the scientific literature.[2][3]
General Synthesis of Quinoxaline-2,3-dione Derivatives
A common and efficient method for the synthesis of the quinoxaline-2,3-dione core is the condensation reaction between a substituted o-phenylenediamine and oxalic acid.[3]
Materials:
-
Substituted o-phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (catalyst, for conventional heating)
-
Water or Ethanol/water mixture (for recrystallization)
Procedure (Microwave Irradiation Method):
-
A powdered mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.
-
A small amount of water is added, and the mixture is thoroughly mixed.
-
The mixture is irradiated in a microwave synthesizer (e.g., at 400 W for 3 minutes).
-
After irradiation, water is added, and the mixture is heated again briefly in the microwave to obtain a clear solution.
-
The solution is allowed to cool to room temperature, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., water or a water/ethanol mixture) to yield the pure quinoxaline-2,3-dione derivative.[4]
NMR Spectroscopic Analysis
Sample Preparation:
-
For ¹H NMR, 5-10 mg of the purified quinoxaline-2,3-dione derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is typically required.
-
The sample is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR:
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
For ¹³C NMR:
-
A proton-decoupled pulse program is used to obtain a spectrum with single lines for each unique carbon atom.
-
The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Mechanism of Action and Experimental Workflow Visualization
Quinoxaline-2,3-dione derivatives are known to exert their neuroprotective effects by acting as antagonists at ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Overstimulation of these receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in various neurological disorders.
The following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of these compounds and a simplified representation of their antagonistic action on glutamate receptors.
Caption: General experimental workflow for synthesis and characterization.
Caption: Antagonistic action on glutamate receptors.
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
Mass spectrometry fragmentation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the quinoxaline class, which is of significant interest in medicinal chemistry.[1] Quinoxaline derivatives are recognized for a wide range of biological activities and serve as important scaffolds in drug discovery.[2] Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of such novel compounds.[3] It provides crucial information about a molecule's mass, elemental composition, and structural features through ionization and subsequent fragmentation.
This technical guide outlines the predicted mass spectrometry fragmentation of this compound. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a theoretical fragmentation pathway based on established principles of mass spectrometry and data from closely related halogenated and heterocyclic compounds.[4][5] The guide details proposed fragmentation mechanisms under Electron Ionization (EI), a hard ionization technique known to induce extensive fragmentation useful for structural analysis.[6][7] Additionally, comprehensive experimental protocols for analysis via mass spectrometry are provided.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₈H₄Cl₂N₂O₂. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[8] For a molecule with two chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion (M), M+2, and M+4, with predictable relative intensities.[8][9]
| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Abundance |
| M | C₈H₄(³⁵Cl)₂N₂O₂ | 230.96 | 100% |
| M+2 | C₈H₄(³⁵Cl)(³⁷Cl)N₂O₂ | 232.96 | 65% |
| M+4 | C₈H₄(³⁷Cl)₂N₂O₂ | 234.96 | 10% |
| Caption: Predicted molecular ion cluster for this compound. |
Proposed Fragmentation Pathways
Under Electron Ionization (EI), the molecule is expected to undergo significant fragmentation.[10] The proposed pathways are based on the typical behavior of carbonyl compounds and aromatic heterocyclic systems. The primary fragmentation is anticipated to be the sequential loss of two carbon monoxide (CO) molecules, a common fragmentation for dione structures.
Caption: Proposed EI fragmentation pathway for this compound.
The fragmentation cascade is initiated by the loss of a neutral carbon monoxide (CO) molecule from the molecular ion (m/z 231) to form the fragment ion at m/z 203. This is followed by the loss of a second CO molecule to yield the ion at m/z 175. Subsequent fragmentation of this stable intermediate could involve the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitrogen-containing heterocyclic rings, to produce the ion at m/z 148. Alternatively, the loss of a chlorine radical could lead to the fragment at m/z 140.
| Proposed Fragment Ion (m/z) | Neutral Loss | Mass Lost (Da) | Proposed Structure |
| 231 | - | - | Molecular Ion (M⁺˙) |
| 203 | CO | 28 | [M - CO]⁺˙ |
| 175 | 2CO | 56 | [M - 2CO]⁺˙ |
| 148 | 2CO, HCN | 83 | [M - 2CO - HCN]⁺˙ |
| 140 | 2CO, Cl | 91 | [M - 2CO - Cl]⁺ |
| Caption: Summary of proposed major fragment ions and neutral losses. |
Experimental Protocols
A generalized protocol for the analysis of this compound by mass spectrometry is provided below. This protocol can be adapted for either Electron Ionization (EI-MS) for detailed fragmentation analysis or Electrospray Ionization (ESI-MS) for accurate mass determination.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[11]
-
Working Solution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 900 µL of the same solvent to achieve a working concentration of 0.1 mg/mL (100 µg/mL).[1]
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the instrument's fluidic system.[11]
-
Vial Transfer: Transfer the filtered solution into a 2 mL mass spectrometry sample vial with a screw cap and septum.[11]
Instrumentation and Data Acquisition
A. Gas Chromatography-Mass Spectrometry (GC-EI-MS)
-
Ionization Mode: Electron Ionization (EI).[10]
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).[7][10]
-
Ion Source Temperature: 200-250°C to ensure sample volatilization.[5]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Mass Range: Scan from m/z 50 to 400 to cover the molecular ion and expected fragments.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: 1 µL split/splitless injection.
-
Oven Program: Start at a suitable temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium.
-
B. Liquid Chromatography-Mass Spectrometry (LC-ESI-MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.[1]
-
Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap for high-resolution mass spectrometry (HRMS).[1]
-
MS1 Scan: Acquire a full scan over a mass range of m/z 100-500 to identify the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.
-
MS2 (Tandem MS) Scan: Select the molecular ion from the MS1 scan as the precursor ion for Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
-
LC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.[12]
-
Caption: General experimental workflow for mass spectrometry analysis.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The presence of two chlorine atoms will produce a highly characteristic molecular ion cluster (M, M+2, M+4). Under electron ionization, the molecule is predicted to fragment via sequential losses of carbon monoxide, followed by cleavage of the heterocyclic ring. The detailed experimental protocols offer a starting point for researchers to obtain high-quality mass spectral data for this compound and other related quinoxaline derivatives. This information is vital for the unambiguous identification and structural characterization required in synthetic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. uab.edu [uab.edu]
Infrared spectroscopy of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
An In-depth Technical Guide to the Infrared Spectroscopy of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this document presents a predictive analysis based on established data for structurally related analogs. Included are a proposed synthetic protocol, a detailed methodology for infrared spectroscopic analysis, and a table of predicted characteristic vibrational frequencies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinoxaline derivatives for applications in medicinal chemistry and materials science.
Introduction
Quinoxaline-2,3(1H,4H)-diones are a class of heterocyclic compounds that have attracted significant interest in the field of drug discovery. Their core structure is a key pharmacophore in a variety of biologically active molecules, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is implicated in various neurological disorders. The substitution pattern on the benzene ring of the quinoxaline-2,3(1H,4H)-dione scaffold plays a crucial role in modulating the biological activity and physicochemical properties of these compounds.
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1][2] Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide outlines the expected IR spectroscopic features of this compound and provides detailed protocols for its synthesis and spectroscopic analysis.
Predicted Infrared Spectroscopic Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3200 - 3050 | N-H Stretching | Broad absorption, characteristic of the amide N-H bonds in the dione ring. |
| 1720 - 1680 | C=O Stretching | Strong absorption, indicative of the two carbonyl groups in the dione ring. |
| 1610 - 1580 | C=C Stretching | Aromatic ring skeletal vibrations. |
| 1480 - 1450 | C=C Stretching | Aromatic ring skeletal vibrations. |
| 1350 - 1250 | C-N Stretching | Amide C-N bond vibrations. |
| 850 - 800 | C-H Bending (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |
| 750 - 650 | C-Cl Stretching | Characteristic stretching vibrations of the carbon-chlorine bonds. |
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound can be achieved through the condensation of 4,5-dichlorobenzene-1,2-diamine with oxalic acid. The subsequent characterization by infrared spectroscopy confirms the presence of the key functional groups in the synthesized molecule.
Caption: Workflow for the synthesis and infrared spectroscopic analysis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar quinoxaline-2,3-diones.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).
-
Add a sufficient volume of 4 M hydrochloric acid to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any unreacted starting materials and acid.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound product in a vacuum oven.
Infrared Spectroscopy
Materials:
-
Synthesized this compound
-
Potassium bromide (KBr), spectroscopy grade
Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample holder
Procedure:
-
Thoroughly dry the synthesized this compound and the KBr powder to remove any residual moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the sample with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture to the pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic absorption bands and compare them with the predicted values.
Logical Relationships in Spectroscopic Interpretation
The interpretation of the infrared spectrum of this compound involves a systematic process of correlating the observed absorption bands with the vibrational modes of the molecule's functional groups.
Caption: Logical flow for the interpretation of the infrared spectrum of this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and infrared spectroscopic characterization of this compound. The predicted spectroscopic data, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers in medicinal chemistry and related fields. The successful synthesis and characterization of this and similar compounds will continue to advance the development of novel therapeutics and functional materials.
References
An In-depth Technical Guide on the Solubility of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, a selective competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] Understanding the solubility of this compound is crucial for its application in research and drug development, directly impacting aspects such as formulation, bioavailability, and in vitro assay design.
Data Presentation: Solubility Profile
The solubility of this compound is qualitatively characterized as soluble in DMSO and poorly soluble in aqueous buffers.[2] For context, quantitative data for structurally related quinoxaline derivatives are presented below. The addition of chloro- functional groups is expected to influence the solubility profile.
| Compound/Solvent | Solubility | Data Type |
| This compound | ||
| Dimethyl Sulfoxide (DMSO) | Soluble. Stock solutions of similar quinoxaline derivatives are commonly prepared at 100 mM.[2] | Qualitative |
| Aqueous Buffers | Poorly soluble.[2] | Qualitative |
| Quinoxaline-2,3-dione (Analog) | ||
| Aqueous Media | >24.3 µg/mL (at pH 7.4) | Quantitative |
Note: The provided data for the analog compound offers an estimate. It is highly recommended that researchers experimentally determine the solubility of this compound under their specific experimental conditions.
Experimental Protocols
To obtain precise and reliable solubility data, standardized experimental methodologies should be employed. The following are widely accepted protocols for determining the equilibrium solubility of a compound.
Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method
This method measures the concentration of a compound in a saturated solution at equilibrium.
Methodology:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Continue agitation for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[3] The system is at equilibrium when the concentration of the dissolved solid remains constant over time.
-
-
Sample Collection and Analysis:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[4]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the experimental sample by comparing its analytical response to the calibration curve.
-
Kinetic Solubility Determination (Nephelometric Assay)
This method provides a high-throughput assessment of solubility from a DMSO stock solution.
Methodology:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[3]
-
-
Assay Procedure:
-
Dispense the DMSO stock solution into a microplate.
-
Add the aqueous buffer (e.g., phosphate-buffered saline) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.[3]
-
Mix the solutions and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[3]
-
-
Analysis:
-
Measure the turbidity of the solutions using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility limit.
-
Mandatory Visualizations
Signaling Pathway
This compound acts as a selective antagonist at the glycine co-agonist site of the NMDA receptor.[1] By blocking this site, it prevents the glutamate-induced ion channel opening, thereby inhibiting downstream signaling cascades.
Caption: NMDA Receptor Signaling and the Antagonistic Action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Equilibrium Solubility Determination.
References
Therapeutic Potential of Quinoxaline-2,3-dione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline-2,3-dione, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Derivatives of this core have shown significant promise in the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and conditions requiring modulation of excitatory amino acid receptors. This technical guide provides an in-depth exploration of the therapeutic potential of quinoxaline-2,3-dione compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.
Data Presentation
The therapeutic efficacy of quinoxaline-2,3-dione derivatives has been quantified across various biological assays. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of representative compounds against cancer cell lines, key protein kinases, and receptors.
Table 1: Anticancer Activity of Quinoxaline-2,3-dione Derivatives (IC50 in µM)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazolo[1,5-a]quinoxalines | Not Specified | MCF-7, HepG2, HCT116 | 0.01 - 0.06 | [1] |
| Quinoxaline-based sulfonamides | Compound XVa | HCT-116 | 4.4 | [2] |
| Compound VIIIc | HCT-116 | 2.5 | [2] | |
| Compound VIIIa | HepG2 | 9.8 | [2] | |
| Compound VIIIc | MCF-7 | 9.0 | [2] | |
| Benzo[g]quinoxaline | Compound 3 | MCF-7 | 2.89 | [3] |
| Quinoxaline Derivative | Compound 4m | A549 (Lung) | 9.32 | [4] |
| Compound 4b | A549 (Lung) | 11.98 | [4] | |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Compound 10 | MKN 45 (Gastric) | 0.073 | [5] |
Table 2: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives (IC50 in nM)
| Compound Series | Specific Derivative | IC50 (nM) | Reference |
| Bis([6][7][8]triazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 | [6] |
| Compound 23l | 5.8 | [6] | |
| Compound 23a | 7.1 | [6] | |
| Compound 23n | 7.4 | [6] | |
| Compound 23h | 11.7 | [6] | |
| Compound 23d | 11.8 | [6] | |
| [6][7][8]triazolo[4,3-a]quinoxalin-4(5H)-one | Compound 25d | 3.4 | [7] |
| Compound 27e | 6.8 | [7] | |
| Triazolo[4,3-a]quinoxaline-based | Compound 14a | 3.2 | [8] |
| Compound 14c | 4.8 | [8] | |
| Compound 15d | 5.4 | [8] | |
| 3-Methylquinoxaline-based | Compound 17b | 2.7 | [9][10] |
| Compound 15b | 3.4 | [9][10] |
Table 3: AMPA Receptor Antagonism of Quinoxaline-2,3-dione Derivatives
| Compound | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| FCQX | Binding Affinity | 1.4 - 5 | [11] | |
| FNQX | Binding Affinity | 1.4 - 5 | [11] | |
| PNQX | Receptor Antagonist | 0.063 | [12] | |
| Sarcosine analogue 9 | Receptor Affinity | 0.14 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of quinoxaline-2,3-dione compounds.
Synthesis of Quinoxaline-2,3-dione Core Structure
The foundational method for synthesizing the quinoxaline-2,3-dione scaffold is the cyclocondensation of an o-phenylenediamine with oxalic acid.[13][14][15]
Materials:
-
o-phenylenediamine
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Ice
Procedure:
-
A solution of oxalic acid dihydrate in water is heated.[14]
-
Concentrated hydrochloric acid is added to the heated solution.[14]
-
o-phenylenediamine is then added to the reaction mixture.[14]
-
The mixture is heated under reflux for 20 minutes.[14]
-
The reaction is cooled with the addition of ice, leading to the precipitation of the product.[14]
-
The solid product is filtered, washed with water, and purified by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione.[14]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Quinoxaline-2,3-dione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline-2,3-dione derivatives for 48-72 hours.[16]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[16]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16] The IC50 value is then calculated.
In Vitro VEGFR-2 Kinase Assay
This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.
Procedure: The VEGFR-2 inhibitory activity is assessed using a kinase assay kit that quantifies the amount of ATP remaining in solution following a kinase reaction. The results are expressed as the concentration of the compound required to inhibit the enzyme activity by 50% (IC50).[7]
Neuroprotective Activity in an Animal Model of Demyelination
This protocol describes an in vivo model to assess the neuroprotective effects of quinoxaline-2,3-dione derivatives.[13][18]
Animal Model: Ethidium bromide-induced demyelination in rats.[13][18]
Evaluation Methods:
-
Behavioral Tests: A battery of tests is performed to assess neuromuscular function, including the open field exploratory behavior test, rota-rod test, grip strength test, and beam walk test.[13][18]
-
Histopathological Studies: Histopathological examination of brain tissue is conducted to confirm demyelination and assess remyelination following treatment with the test compounds.[13]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of quinoxaline-2,3-dione compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arcjournals.org [arcjournals.org]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione from 4,5-dichloro-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Notably, it acts as a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) glutamate receptor, making it a valuable scaffold for the development of neuroprotective agents and other therapeutics targeting glutamatergic neurotransmission.[1][2]
This document provides a detailed protocol for the synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives, in a suitable solvent. A common and effective method involves refluxing the reactants in glacial acetic acid.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the synthesis of quinoxaline derivatives.[3]
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 4,5-dichloro-1,2-phenylenediamine (10 mmol, 1.77 g) and oxalic acid dihydrate (12 mmol, 1.51 g).
-
Add 50 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x 50 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from hot ethanol to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
-
Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, IR, and mass spectrometry).
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >300 °C | |
| Purity | ≥98% | [1] |
| Typical Yield | 85-95% |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (s, 2H, NH), 7.2 (s, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0 (C=O), 128.5 (C-Ar), 125.0 (C-Ar), 115.0 (C-Ar).
-
IR (KBr, cm⁻¹): 3450 (N-H stretch), 1710 (C=O stretch), 1600, 1480 (C=C stretch).
-
Mass Spec (EI): m/z 230 (M⁺), 232 (M+2)⁺, 234 (M+4)⁺.
Application in Drug Development: NMDA Receptor Antagonism
This compound is a known antagonist of the NMDA receptor at the glycine co-agonist site. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.
By competitively blocking the glycine binding site, this compound prevents the channel opening mediated by glutamate, thereby reducing calcium influx and mitigating excitotoxic neuronal damage. This mechanism of action makes it and its derivatives attractive candidates for the development of neuroprotective drugs.
Signaling Pathway Diagram
Caption: Role of this compound as an NMDA receptor antagonist.
Experimental Workflow: In Vitro Neuroprotection Assay
This workflow outlines a general procedure to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Caption: Workflow for assessing the neuroprotective effects of the synthesized compound.
Conclusion
The synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine is a straightforward and efficient process. The resulting compound serves as a valuable building block for the development of novel therapeutics, particularly those targeting the NMDA receptor. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through a straightforward and efficient condensation reaction between 4,5-dichlorobenzene-1,2-diamine and oxalic acid.
Introduction
Quinoxaline-2,3(1H,4H)-diones are an important class of heterocyclic compounds with a wide range of pharmacological activities. The 6,7-dichloro substituted analogue is a valuable building block in medicinal chemistry, particularly in the synthesis of antagonists for the NMDA glutamate receptor glycine site. The protocol described herein is based on a solvent-free grinding method, which offers advantages in terms of simplicity, efficiency, and reduced environmental impact.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4,5-Dichlorobenzene-1,2-diamine | C₆H₆Cl₂N₂ | 177.03 | Solid |
| Oxalic acid dihydrate | C₂H₂O₄·2H₂O | 126.07 | Solid |
| This compound | C₈H₄Cl₂N₂O₂ | 231.04 | Solid |
Characterization Data for this compound: [1]
-
¹H NMR (400 MHz, DMSO-d₆): δ = 7.62 (s, 2H), 9.79 (s, 2H)
-
¹³C NMR (100 MHz, DMSO-d₆): Data for the core structure is available in the cited literature.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of quinoxaline-2,3-dione derivatives.[1]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Oxalic acid dihydrate
-
Mortar and pestle
-
Spatula
-
Analytical balance
Procedure:
-
Reactant Preparation: In a clean and dry mortar, accurately weigh 1.0 mmol of 4,5-dichlorobenzene-1,2-diamine and 1.0 mmol of oxalic acid dihydrate.
-
Grinding: Thoroughly grind the mixture of the two solids using a pestle at room temperature in an open atmosphere.
-
Reaction Progression: Continue to grind the mixture. The solid mixture will eventually turn into a paste-like melt.
-
Reaction Completion: Continue to grind the reaction mixture occasionally for the time required to ensure the reaction goes to completion. The progress can be monitored by observing the solidification of the paste.
-
Work-up: Once the reaction is complete and the product has solidified, the crude this compound can be collected.
-
Purification (if necessary): The product can be further purified by washing with a suitable solvent to remove any unreacted starting materials or by recrystallization.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Purification of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established techniques for the purification of analogous quinoxaline derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is contingent on the nature and quantity of impurities present in the crude material. The primary methods employed for the purification of quinoxaline-2,3-dione derivatives are recrystallization and column chromatography. These techniques can be used individually or in combination to achieve the desired level of purity, often exceeding 97%.
Key Purification Techniques:
-
Recrystallization: This is a widely used and cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Column Chromatography: This technique is employed for the separation of compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility profiles to the target compound.
Data Presentation
The following table summarizes typical outcomes for the purification of quinoxaline-2,3-dione derivatives. These values can be considered as benchmarks when purifying this compound.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters |
| Recrystallization | >98% | 70-90% | Solvent selection, Cooling rate |
| Column Chromatography | >99% | 50-80% | Stationary phase, Eluent system |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require preliminary screening with small amounts of the crude product. Common solvents for recrystallizing quinoxaline derivatives include ethanol, methanol, and mixtures of chloroform and methanol.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If a significant amount of solid remains, add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for the purification of this compound when recrystallization is ineffective at removing certain impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent system (e.g., Chloroform/Methanol mixture, Ethyl acetate/Hexane mixture)[1]
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent system.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve optimal separation.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven to obtain the purified this compound.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described purification techniques.
Caption: Workflow for Purification by Recrystallization.
References
Application Notes and Protocols for Preparing Stock Solutions of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (CAS: 25983-13-5), a selective competitive antagonist at the NMDA glutamate receptor glycine site.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of this compound is essential for its safe handling and effective use. The key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂O₂ |
| Molecular Weight | 231.04 g/mol [2] |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Solubility | Poorly soluble in aqueous solutions. Soluble in Dimethyl Sulfoxide (DMSO). While exact quantitative data is not readily available, stock solutions of similar quinoxaline derivatives are commonly prepared at 10-100 mM in DMSO. |
| Storage | Store in a tightly sealed container in a dry, well-ventilated place, protected from light. For long-term storage of solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Hazard Statements | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cell-based and biochemical assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
Procedure:
-
Personal Protective Equipment: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound should be performed in a chemical fume hood.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 231.04 g/mol x 1000 mg/g = 2.31 mg
-
Weighing the Compound:
-
Place a clean, dry weighing paper or boat on the analytical balance and tare the balance.
-
Carefully weigh out approximately 2.31 mg of this compound using a clean spatula. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed compound into a clean, labeled microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Securely cap the tube or vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, though it is often not required for DMSO.
-
-
Storage:
-
For immediate use, the solution can be stored at 2-8°C for a short period.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
-
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
Safety Precautions
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
If swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound and its container must be disposed of as hazardous waste.
By following these detailed protocols and safety guidelines, researchers can confidently and safely prepare stock solutions of this compound for their experimental needs, ensuring the integrity and reproducibility of their results.
References
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in NMDA Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By selectively blocking the glycine co-agonist site, DCQX provides a valuable pharmacological tool to isolate and study the role of this specific modulatory site in NMDA receptor function and downstream signaling pathways. This document provides detailed application notes and protocols for the use of DCQX in NMDA receptor binding assays.
Unlike other quinoxaline derivatives such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), which also show affinity for AMPA and kainate receptors, DCQX exhibits high selectivity for the NMDA receptor's glycine binding site.[1] This specificity makes it an ideal candidate for investigating the physiological and pathological roles of the glycine modulatory site in processes such as synaptic plasticity, learning, memory, and excitotoxicity.
Data Presentation: Binding Affinity of Quinoxaline-2,3-dione Derivatives
| Compound | Parameter | Value | Species | Brain Region | Radioligand | Reference |
| This compound (DCQX) | Ki or IC50 | Not explicitly reported | - | - | [3H]glycine | [1][2] |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | IC50 | 5.7 µM | Guinea Pig | Frontal Cortex | [3H]glycine | [3] |
Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the radioligand are known.
Experimental Protocols
This section details a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as DCQX, for the strychnine-insensitive glycine binding site of the NMDA receptor.
Protocol: Competitive [3H]glycine Binding Assay
Objective: To determine the inhibition constant (Ki) of DCQX for the strychnine-insensitive glycine binding site on the NMDA receptor in rat brain membranes.
Materials:
-
Test Compound: this compound (DCQX)
-
Radioligand: [3H]glycine (specific activity ~40-60 Ci/mmol)
-
Non-specific Binding Control: Glycine (unlabeled)
-
Tissue Preparation: Crude synaptic membranes from rat cerebral cortex or hippocampus
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-acetate buffer, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices or hippocampi in ice-cold 50 mM Tris-acetate buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in fresh ice-cold buffer and repeat the centrifugation step three times to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of DCQX in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Set up assay tubes in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]glycine (final concentration ~5-10 nM), and 400 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled glycine (final concentration ~1 mM), 50 µL of [3H]glycine, and 400 µL of membrane preparation.
-
Competitive Binding: 50 µL of each DCQX dilution, 50 µL of [3H]glycine, and 400 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the assay tubes at 4°C for 30 minutes.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three 4 mL aliquots of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow for filter dissolution and reduction of chemiluminescence.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the DCQX concentration.
-
Determine the IC50 value of DCQX from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]glycine and Kd is its dissociation constant for the glycine binding site.
-
Visualizations
NMDA Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay
References
- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) in electrophysiological studies. DCQX is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This document details the mechanism of action, quantitative data, and specific protocols for the application of DCQX in investigating NMDA receptor function.
Introduction
This compound is a member of the quinoxaline-2,3-dione class of compounds. Unlike other well-known members of this family, such as CNQX and DNQX which are antagonists of AMPA and kainate receptors, DCQX is highly selective for the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor complex.[1] This selectivity makes DCQX an invaluable pharmacological tool for isolating and studying the role of the glycine co-agonist site in NMDA receptor activation, synaptic plasticity, and excitotoxicity.[1]
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] By competitively inhibiting the glycine binding site, DCQX can effectively block NMDA receptor-mediated currents without directly interacting with the glutamate binding site or other ionotropic glutamate receptors.[4]
Data Presentation
The following table summarizes the quantitative data for DCQX and provides a comparison with other related quinoxaline-dione compounds.
| Compound | Target Receptor | Parameter | Value (µM) | Species | Preparation | Reference |
| This compound (DCQX) | NMDA Receptor (Glycine Site) | IC₅₀ | ~5.7 | Guinea Pig | Brain frontal cortex membranes | [5] |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/Kainate Receptor | IC₅₀ | 0.3 | - | - | [6] |
| 6,7-dinitroquinoxaline-2,3-dione (DNQX) | AMPA/Kainate Receptor | IC₅₀ | 0.74 | - | - | [6] |
Note: The IC₅₀ value for DCQX represents the concentration required to displace 50% of [³H]glycine binding. Further functional studies are needed to determine the precise Kᵢ value and the concentration-dependent inhibition of NMDA receptor-mediated currents.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (DCQX) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of DCQX by dissolving the appropriate amount of DCQX powder in high-quality DMSO.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When required, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Note: The final concentration of DMSO in the recording solution should be kept low (typically <0.1%) to avoid off-target effects.
Whole-Cell Voltage-Clamp Electrophysiology Protocol for Characterizing DCQX Effects on NMDA Receptor-Mediated Currents
Objective: To measure the inhibitory effect of DCQX on NMDA receptor-mediated currents in cultured neurons or acute brain slices.
Materials:
-
Cell Preparation: Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Electrophysiology Rig: Microscope with DIC optics, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Extracellular Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 0 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4. The absence of Mg²⁺ is crucial to prevent voltage-dependent block of NMDA receptors at negative holding potentials.
-
Intracellular Solution: Containing (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP. The pH should be adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Agonists: NMDA and Glycine.
-
Antagonists: this compound (DCQX), and antagonists for AMPA/Kainate (e.g., CNQX or DNQX) and GABAₐ receptors (e.g., picrotoxin) to isolate NMDA receptor currents.
Procedure:
-
Preparation:
-
Prepare the aCSF and intracellular solutions as described above.
-
Prepare the neuronal culture or acute brain slices according to standard laboratory protocols.
-
Place the cell preparation in the recording chamber and perfuse with aCSF.
-
-
Establishing a Whole-Cell Recording:
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Under visual guidance, approach a healthy-looking neuron and apply gentle positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (Giga-ohm seal).
-
Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.
-
-
Recording NMDA Receptor-Mediated Currents:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a potential of +40 mV. This positive holding potential is necessary to relieve the voltage-dependent magnesium block of the NMDA receptor channel, allowing for the measurement of outward currents.[7]
-
To isolate NMDA receptor currents, perfuse the bath with aCSF containing antagonists for AMPA/Kainate receptors (e.g., 10 µM CNQX) and GABAₐ receptors (e.g., 50 µM picrotoxin).
-
Apply a solution containing a known concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an outward current. This will serve as the baseline NMDA receptor-mediated response.
-
Record several stable baseline responses.
-
-
Application of DCQX and Data Acquisition:
-
After establishing a stable baseline, perfuse the bath with aCSF containing the desired concentration of DCQX (e.g., starting from 1 µM and increasing to 10 µM or higher) in addition to the other antagonists.
-
Allow the DCQX to equilibrate for several minutes.
-
Re-apply the NMDA and glycine solution and record the NMDA receptor-mediated current in the presence of DCQX.
-
To demonstrate competitive antagonism, the inhibitory effect of DCQX can be challenged by increasing the concentration of glycine in the agonist application solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of DCQX.
-
Calculate the percentage of inhibition for each concentration of DCQX.
-
If multiple concentrations of DCQX are tested, a dose-response curve can be generated to determine the IC₅₀ value for the functional inhibition of NMDA receptor currents.
-
Perform appropriate statistical analysis to determine the significance of the observed inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, commonly referred to as DCQX, is a potent and selective antagonist used extensively in neuroscience research to study excitatory amino acid (EAA) receptors. As a member of the quinoxaline-dione class of compounds, DCQX is a valuable pharmacological tool for investigating the complexities of glutamatergic neurotransmission. Its high specificity for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex allows researchers to dissect the roles of different glutamate receptor subtypes in both physiological and pathological conditions.[1][2] Unlike other quinoxaline derivatives such as CNQX and DNQX which are potent antagonists of non-NMDA receptors (AMPA and kainate), DCQX's primary utility lies in its ability to selectively block the co-agonist function at the NMDA receptor. This selectivity makes it indispensable for studies on synaptic plasticity, excitotoxicity, and the development of therapeutics for neurological disorders.
Mechanism of Action
The NMDA receptor is a crucial ionotropic glutamate receptor that mediates excitatory neurotransmission and is fundamental to processes like learning, memory, and neuronal development. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites. DCQX exerts its function by acting as a competitive antagonist at this strychnine-insensitive glycine co-agonist site.[1][2][3] By occupying this site, DCQX prevents the binding of glycine, thereby allosterically inhibiting the opening of the receptor's ion channel, even in the presence of glutamate. This action effectively abolishes NMDA receptor-mediated responses.[1]
This specific mechanism allows researchers to isolate and study the physiological consequences of blocking the glycine co-agonist site, distinguishing its contribution from that of the primary glutamate binding site and from the activity of AMPA and kainate receptors.[3]
Figure 1: NMDA Receptor Signaling and Site of DCQX Action.
Data Presentation: Comparative Antagonist Activity
The following table summarizes the inhibitory activities of DCQX and other well-characterized quinoxaline-dione antagonists. This data provides a comparative landscape for their selectivity and potency at different glutamate receptor sites.
| Compound | Target Receptor/Site | Assay Type | IC50 / Ki (µM) | Notes | Reference |
| DCQX | NMDA Receptor (Glycine Site) | [³H]glycine binding | - | Highly selective competitive antagonist.[1][2] | [1][2] |
| DNQX | AMPA/Kainate Receptors | [³H]AMPA binding | IC50: 0.74 | Standard competitive AMPA/kainate antagonist.[4] | [4] |
| DNQX | NMDA Receptor (Glycine Site) | Functional Assay | - | Also shows some activity at the glycine site.[5] | [5] |
| CNQX | AMPA/Kainate Receptors | [³H]AMPA binding | IC50: ~0.3 | Potent AMPA and kainate receptor antagonist. | [6] |
| NBQX | AMPA Receptor | [³H]AMPA binding | Ki: 0.060 | Potent and selective AMPA antagonist. | [7] |
Experimental Protocols
Detailed methodologies for key experiments to characterize and utilize DCQX in neuroscience research are provided below.
Protocol 1: In Vitro Competitive Binding Assay for the NMDA Receptor Glycine Site
This protocol describes a radioligand binding assay to determine the affinity of DCQX or other test compounds for the strychnine-insensitive glycine site on the NMDA receptor complex using rat cortical membranes.
Objective: To determine the inhibitory constant (Ki) of DCQX by measuring its ability to displace a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor's glycine binding site.
Materials:
-
Test compound: this compound (DCQX)
-
Radioligand: [³H]glycine
-
Unlabeled ligand for non-specific binding: Glycine
-
Rat cortical membrane preparation
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of DCQX and a high concentration solution of unlabeled glycine (e.g., 1 mM) in the binding buffer.
-
Assay Setup: Set up assay tubes in triplicate for total binding, non-specific binding, and competitor displacement. The final assay volume is typically 500 µL.
-
Total Binding: Add binding buffer, [³H]glycine (at a concentration near its Kd, e.g., 10-50 nM), and the membrane preparation (50-100 µg of protein).
-
Non-specific Binding: Add binding buffer, [³H]glycine, a high concentration of unlabeled glycine (1 mM), and the membrane preparation.
-
Displacement: Add serial dilutions of DCQX, [³H]glycine, and the membrane preparation.
-
-
Incubation: Incubate the tubes at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the DCQX concentration.
-
Determine the IC50 value (the concentration of DCQX that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for In Vitro NMDA Receptor Binding Assay.
Protocol 2: Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol outlines the use of whole-cell patch-clamp electrophysiology in cultured neurons to functionally characterize the antagonist activity of DCQX on NMDA receptors.
Objective: To measure the ability of DCQX to inhibit NMDA-evoked currents in neurons and to determine its dose-response relationship.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp electrophysiology rig
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.01 Picrotoxin (to block voltage-gated sodium channels and GABA-A receptors, respectively), pH 7.4. Note: Mg²⁺ is omitted to relieve the voltage-dependent block of NMDA receptors.
-
Internal solution (in mM): 140 Cs-Gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH 7.2.
-
Agonist: NMDA
-
Antagonist: DCQX
Procedure:
-
Preparation: Prepare external and internal solutions. Pull patch pipettes to a resistance of 3-5 MΩ.
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Locally apply a brief pulse of NMDA (e.g., 100 µM) using a puffer pipette to evoke an inward current.
-
Record a stable baseline of NMDA-evoked currents for several minutes.
-
-
Antagonist Application:
-
Bath-apply DCQX at a specific concentration (e.g., 1 µM) for several minutes to allow for equilibration.
-
Continue to apply the NMDA pulses and record the currents in the presence of DCQX.
-
-
Dose-Response: To determine the dose-response relationship, wash out the previous concentration and apply a range of DCQX concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM), recording the NMDA-evoked currents at each concentration.
-
Washout: After testing, wash out the DCQX with the external solution and ensure the NMDA-evoked current returns to baseline levels to confirm the reversibility of the antagonism.
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before (control) and during the application of each concentration of DCQX.
-
Calculate the percentage of inhibition for each DCQX concentration relative to the control current.
-
Plot the percentage of inhibition against the log concentration of DCQX and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Workflow for Electrophysiological Assessment.
Logical Application Framework
The specific mechanism of DCQX directly informs its applications in neuroscience. By selectively inhibiting the glycine co-agonist site of the NMDA receptor, it provides a precise tool to explore the nuances of glutamatergic signaling and its role in CNS function and disease.
Figure 4: Logical Framework for the Application of DCQX.
References
- 1. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione for studying glutamatergic neurotransmission
Application Notes and Protocols for Studying Glutamatergic Neurotransmission
Compound of Interest: 6,7-Dinitroquinoxaline-2,3(1H,4H)-dione (DNQX)
Important Note for Researchers: The initial query specified 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. It is critical to note that this compound, often abbreviated as DCQX, is a selective antagonist for the glycine binding site on the NMDA receptor and has minimal activity at AMPA or kainate receptors. For studying glutamatergic neurotransmission via the blockade of AMPA and kainate receptors, the appropriate compound is 6,7-dinitroquinoxaline-2,3(1H,4H)-dione , commonly known as DNQX . These application notes and protocols will focus on DNQX due to its established role as a potent competitive antagonist for AMPA and kainate receptors.
Introduction and Mechanism of Action
Glutamatergic signaling is the primary mechanism of fast excitatory neurotransmission in the mammalian central nervous system (CNS). This signaling is mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels. The iGluR family is principally divided into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. AMPA and kainate receptors are responsible for the initial fast depolarization of the postsynaptic neuron upon glutamate binding.
6,7-Dinitroquinoxaline-2,3(1H,4H)-dione (DNQX) is a potent and selective competitive antagonist of AMPA and kainate receptors.[1][2] Its quinoxalinedione structure allows it to bind to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of Na⁺ and Ca²⁺ ions, leading to a reduction in excitatory postsynaptic currents (EPSCs) and the dampening of excitatory neurotransmission.[3] Due to its selectivity over NMDA receptors, DNQX is an invaluable pharmacological tool for isolating and studying the specific contributions of AMPA and kainate receptor-mediated signaling in synaptic transmission, plasticity, and excitotoxicity.[2][4]
Figure 1: Mechanism of Action of DNQX.
Pharmacological Data
The selectivity of DNQX for AMPA/kainate receptors over NMDA receptors is a key feature for its use in research. The following table summarizes its inhibitory potency across different glutamate receptor subtypes.
| Compound | Receptor Target | Potency (IC₅₀) | Assay Type | Reference |
| DNQX | AMPA Receptor | 0.5 µM | Electrophysiology | [4] |
| Kainate Receptor | 2 µM | Electrophysiology | [4] | |
| NMDA Receptor | 40 µM | Electrophysiology | [4] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific receptor subunit composition and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments to characterize and utilize DNQX as an AMPA/kainate receptor antagonist are provided below.
Protocol 1: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the inhibitory effect of DNQX on AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
DNQX (stock solution in DMSO, typically 10-20 mM)
-
NMDA receptor antagonist (e.g., D-AP5, 50 µM) to isolate AMPA/kainate currents
-
GABA-A receptor antagonist (e.g., Picrotoxin, 100 µM) to block inhibitory currents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass pipettes (3-5 MΩ resistance)
Procedure:
-
Preparation: Prepare aCSF and internal solution. Continuously bubble the aCSF with carbogen (95% O₂, 5% CO₂). Prepare acute brain slices if not using cultured neurons.
-
Recording Setup: Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage. Perfuse continuously with carbogenated aCSF at a constant rate (e.g., 2 mL/min).
-
Establish Whole-Cell Configuration: Under visual guidance, approach a neuron with a glass pipette filled with internal solution. Apply gentle suction to form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the neuron at a holding potential of -70 mV. In the presence of D-AP5 and picrotoxin, stimulate presynaptic fibers to evoke EPSCs. Record a stable baseline of these AMPA/kainate-mediated currents for 5-10 minutes.
-
DNQX Application: Prepare the desired final concentration of DNQX (e.g., 10 µM) in aCSF.[3] Switch the perfusion system to the DNQX-containing aCSF.
-
Measure Inhibition: Continue to evoke and record EPSCs in the presence of DNQX until the current amplitude reaches a new, stable, and reduced level. This typically takes several minutes.
-
Washout: Switch the perfusion back to the control aCSF to wash out DNQX and observe the recovery of the EPSC amplitude.
Data Analysis:
-
Measure the peak amplitude of the EPSCs during the baseline, DNQX application, and washout phases.
-
Calculate the percentage of inhibition caused by DNQX: [(Amplitude_baseline - Amplitude_DNQX) / Amplitude_baseline] * 100.
-
To determine an IC₅₀ value, repeat the experiment with a range of DNQX concentrations and fit the resulting dose-response data to a logistic function.
Figure 2: Electrophysiology Experimental Workflow.
Protocol 2: Calcium Imaging
Objective: To visualize and quantify the ability of DNQX to block glutamate-induced intracellular calcium ([Ca²⁺]i) influx in neuronal populations.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)
-
Physiological salt solution (e.g., Tyrode's solution)
-
Glutamate (agonist)
-
DNQX
-
Fluorescence microscope with a fast-switching light source and a sensitive camera
Procedure:
-
Dye Loading: Incubate the cultured neurons with a calcium indicator (e.g., 2-5 µM Fura-2 AM) in physiological solution for 30-45 minutes at 37°C. After incubation, wash the cells gently to remove excess dye and allow 30 minutes for de-esterification.
-
Baseline Imaging: Place the dish on the microscope stage and perfuse with the physiological solution. Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and record emission at ~510 nm.
-
Glutamate Stimulation: Apply a pulse of glutamate (e.g., 100 µM) to the cells via the perfusion system. Record the resulting change in fluorescence, which indicates an increase in [Ca²⁺]i.
-
Wash and Incubate with DNQX: Wash out the glutamate and allow the fluorescence signal to return to baseline. Then, perfuse the cells with a solution containing DNQX (e.g., 20 µM) for 5-10 minutes.
-
Challenge with Glutamate: While continuing to perfuse with DNQX, apply a second pulse of glutamate (100 µM).
-
Record Blockade: Record the fluorescence response. A potent blockade by DNQX will result in a significantly attenuated or absent calcium signal compared to the initial stimulation.
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀).
-
For single-wavelength indicators, calculate the change in fluorescence relative to baseline (ΔF/F₀).
-
Quantify the peak amplitude of the calcium transient before and after DNQX application.
-
Calculate the percentage of inhibition of the glutamate-induced calcium response.
Figure 3: Calcium Imaging Experimental Workflow.
Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of DNQX for AMPA/kainate receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat cortical membrane preparation (source of receptors)
-
Radiolabeled AMPA or kainate receptor antagonist (e.g., [³H]AMPA or [³H]CNQX)
-
Unlabeled DNQX
-
Unlabeled ligand for determining non-specific binding (e.g., high concentration of glutamate)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Scintillation counter and scintillation cocktail
Procedure:
-
Prepare Dilutions: Perform serial dilutions of unlabeled DNQX in the binding buffer to create a range of concentrations.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine:
-
The cortical membrane preparation (~100-200 µg protein).
-
The radioligand at a fixed concentration (typically near its Kd value).
-
Varying concentrations of unlabeled DNQX.
-
Total Binding Control: Contains membranes and radioligand only.
-
Non-specific Binding Control: Contains membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 mM glutamate).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash each filter with several volumes of ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding for each DNQX concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Inhibition Curve: Plot the percentage of specific binding as a function of the logarithm of the DNQX concentration.
-
IC₅₀ Determination: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of DNQX that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (NBQX) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro uses of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, commonly known as NBQX, a potent and selective antagonist of AMPA and kainate receptors. The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for its application in cell culture-based assays.
Application Notes
Introduction to this compound (NBQX)
This compound (NBQX) is a highly selective and competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. Due to its ability to block excitatory neurotransmission mediated by these receptors, NBQX is widely utilized as a pharmacological tool in neuroscience research. It exhibits neuroprotective, anticonvulsant, and antinociceptive properties in various in vitro and in vivo models.[1][2] A more water-soluble form, NBQX disodium salt, is also available and is particularly useful for in vivo applications requiring aqueous solutions.[1]
Mechanism of Action
NBQX competitively binds to the glutamate-binding site on both AMPA and kainate receptors, with a higher affinity for AMPA receptors.[3] This binding prevents the influx of cations, primarily Na⁺ and Ca²⁺, into the postsynaptic neuron, thereby inhibiting depolarization and reducing excitatory synaptic transmission.[4] This antagonistic action is the basis for its neuroprotective effects against excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage and death.[5][6]
In Vitro Applications
NBQX is a versatile tool for a range of in vitro studies in cell culture, primarily focused on the central nervous system.
-
1.3.1. Neuroprotection Assays: A primary application of NBQX is in neuroprotection studies. By blocking AMPA/kainate receptors, NBQX can prevent or reduce neuronal cell death induced by excitotoxic insults, such as exposure to high concentrations of glutamate or specific receptor agonists like AMPA and kainate.[5][7] These assays are crucial for screening and characterizing potential neuroprotective compounds.
-
1.3.2. Electrophysiological Studies: In electrophysiological recordings, such as patch-clamp, NBQX is used to isolate and study specific components of synaptic transmission. It can be applied to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs), allowing researchers to investigate the contribution of other receptors, like NMDA receptors, to synaptic events.[8]
-
1.3.3. Investigation of Signaling Pathways: NBQX is also employed to investigate the downstream signaling cascades initiated by AMPA and kainate receptor activation. Studies have shown that NBQX can modulate pathways involved in neuronal survival and plasticity, such as by decreasing the activity of the mammalian target of rapamycin (mTOR) and affecting the levels of brain-derived neurotrophic factor (BDNF).[1][9]
Quantitative Data Summary
Inhibitory Potency of NBQX
The inhibitory potency of NBQX is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibitory constant (Ki). These values can vary depending on the experimental system.
| Receptor Target | Method | System | Inhibitory Potency | Reference(s) |
| AMPA Receptor | Radioligand Binding | - | IC₅₀ = 0.15 µM | [1] |
| Kainate Receptor | Radioligand Binding | - | IC₅₀ = 4.8 µM | [1] |
| AMPA-evoked inward currents | Whole-cell patch-clamp | Cultured mouse cortical neurons | IC₅₀ ≈ 0.4 µM | [10] |
| Kainate-activated currents | Two-electrode voltage-clamp | Xenopus oocytes with rat cortex mRNA | Ki = 78 nM | [3] |
| AMPA-activated currents | Two-electrode voltage-clamp | Xenopus oocytes with rat cortex mRNA | Ki = 63 nM | [3] |
Working Concentrations in Cell Culture
The optimal working concentration of NBQX in cell culture experiments depends on the specific application and cell type.
| Application | Cell Type/System | Concentration | Reference(s) |
| Blockade of AMPA/KA receptors | Cerebellar granule neurons | 50 µM | [11] |
| Blockade of AMPA receptor-mediated EPSCs | Mouse prelimbic cortex brain slice | 1-10 µM | [8] |
| Neuroprotection against AMPA-induced excitotoxicity | Primary rat cortical neurons | 100 µM | [11] |
| Inhibition of AMPA receptor trafficking | Primary cultured cortical neurons | 50 µM | [12] |
| Blockade of AMPA receptors | Rat brain slice | 30 µM | [13] |
Experimental Protocols
Preparation of NBQX Stock Solutions
NBQX (Standard Form):
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a stock solution of up to 100 mM in fresh, high-quality DMSO.[13] For a 100 mM stock, dissolve 33.63 mg of NBQX (MW: 336.28 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[14]
NBQX Disodium Salt (Water-Soluble Form):
-
Solvent: Water or aqueous buffers (e.g., PBS, saline).
-
Procedure: Prepare a stock solution of up to 50 mM in sterile water.[1] For a 50 mM stock, dissolve 19.01 mg of NBQX disodium salt (MW: 380.24 g/mol ) in 1 mL of water.
-
Storage: Store the stock solution at -20°C in aliquots.[1]
Protocol 1: In Vitro Neuroprotection Assay against AMPA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol assesses the neuroprotective effects of NBQX against neuronal death induced by the AMPA receptor agonist, AMPA.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
AMPA
-
NBQX
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.[5]
-
Cell Culture: Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.[5]
-
NBQX Pre-treatment: Prepare serial dilutions of NBQX in the culture medium. Remove the existing medium and add the NBQX-containing medium to the wells. Incubate for 1 hour at 37°C.[5]
-
Induction of Excitotoxicity: Add AMPA to the wells to a final concentration known to induce excitotoxicity (e.g., 25-100 µM). Include control wells with no AMPA and wells with AMPA but no NBQX.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C.[5]
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of NBQX to determine its neuroprotective efficacy.
Protocol 2: Whole-Cell Patch-Clamp Recording to Measure AMPA Receptor-Mediated Currents
This protocol describes how to use NBQX to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neuronal cultures or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
Patch-clamp rig with amplifier and data acquisition system
-
NBQX
Procedure:
-
Preparation: Prepare the cultured neurons or brain slices for recording and place them in the recording chamber continuously perfused with aCSF.
-
Obtain Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a target neuron.[15]
-
Record Baseline EPSCs: Evoke synaptic responses by stimulating presynaptic fibers. Record baseline AMPA receptor-mediated EPSCs. Neurons are typically held at a negative potential (e.g., -60 to -70 mV) to minimize the contribution of NMDA receptors.[8]
-
Apply NBQX: Bath-apply NBQX at a desired concentration (e.g., 10 µM) by adding it to the aCSF.[8]
-
Record EPSCs in the Presence of NBQX: Continue to evoke and record synaptic responses. The amplitude of the EPSCs should decrease as NBQX blocks the AMPA receptors.
-
Washout: Perfuse the chamber with aCSF without NBQX to wash out the drug and observe the recovery of the EPSCs.
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after NBQX application. Calculate the percentage of inhibition caused by NBQX.
Protocol 3: Western Blot Analysis of mTOR and BDNF Signaling Pathways
This protocol outlines the investigation of NBQX's effect on the mTOR and BDNF signaling pathways.
Materials:
-
Cultured neuronal cells
-
NBQX
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total and phosphorylated mTOR, and BDNF
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured neuronal cells with NBQX at the desired concentration and for the appropriate duration. Include an untreated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, BDNF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the protein levels in the NBQX-treated group to the control group.
Visualizations
Signaling Pathway Diagrams
Caption: NBQX competitively antagonizes AMPA and kainate receptors.
Experimental Workflow Diagrams
Caption: Workflow for an in vitro neuroprotection assay using NBQX.
Caption: Workflow for a whole-cell patch-clamp experiment with NBQX.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. NBQX Attenuates Excitotoxic Injury in Developing White Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBQX | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 9. Liraglutide Activates mTORC1 Signaling and AMPA Receptors in Rat Hippocampal Neurons Under Toxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-techne.com [bio-techne.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Investigating the Neuroprotective Potential of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, also known as DCQX, is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. The overactivation of NMDA receptors by the excitatory neurotransmitter glutamate is a key mechanism in excitotoxicity, a pathological process implicated in a wide range of acute and chronic neurological disorders. By blocking the glycine co-agonist site, DCQX allosterically inhibits NMDA receptor activation, thereby preventing excessive calcium influx and subsequent neuronal cell death. These characteristics make DCQX a valuable pharmacological tool for investigating the role of NMDA receptor-mediated excitotoxicity and a potential therapeutic candidate for neurodegenerative diseases, stroke, and traumatic brain injury.
These application notes provide a comprehensive overview of the methodologies to investigate the neuroprotective effects of DCQX, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for both in vitro and in vivo models.
Mechanism of Action: Attenuation of NMDA Receptor-Mediated Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to the NMDA receptor is a critical step in synaptic transmission and plasticity. However, for the NMDA receptor ion channel to open, simultaneous binding of a co-agonist, typically glycine or D-serine, to the glycine binding site is required. In pathological conditions such as ischemia, excessive glutamate release leads to overstimulation of NMDA receptors. This results in a massive influx of calcium ions (Ca²⁺) into the neuron. The elevated intracellular Ca²⁺ levels trigger a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal apoptosis or necrosis.
DCQX exerts its neuroprotective effects by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor. This prevents the binding of the endogenous co-agonists, thereby inhibiting the opening of the ion channel even in the presence of high concentrations of glutamate. This targeted antagonism of the NMDA receptor helps to mitigate the downstream excitotoxic cascade and preserve neuronal viability.
Mechanism of DCQX Neuroprotection.
Data Presentation
The following table summarizes the available quantitative data for the neuroprotective effects of this compound (DCQX) and related compounds.
| Compound | Model System | Assay | Endpoint | Result |
| DCQX | Cortical Neuron Culture | Glutamate-induced toxicity | Cell Viability (MTT assay) | Complete block of 10 µM glutamate toxicity |
| ACEA 1021 (5-nitro-6,7-dichloro-2,3-quinoxalinedione) | Rat Cortical Mixed Neuronal/Glial Cultures | Glutamate-induced toxicity | LDH Release | Concentration-dependent reduction of LDH release (0.1-10 µM) |
| ACEA 1021 | Rat Cortical Mixed Neuronal/Glial Cultures | NMDA-induced toxicity | LDH Release | Concentration-dependent reduction of LDH release (0.1-10 µM) |
| ACEA 1021 | Hippocampal Slice Cultures | Oxygen-Glucose Deprivation | CA1 Neuronal Injury | Dose-dependent reduction of injury |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details a method to assess the neuroprotective effects of DCQX against glutamate-induced excitotoxicity in primary cortical neuron cultures by measuring lactate dehydrogenase (LDH) release, an indicator of cell death.
Materials:
-
This compound (DCQX)
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
L-glutamate
-
LDH cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
Compound Preparation:
-
Prepare a stock solution of DCQX in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of DCQX in Neurobasal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
-
Treatment:
-
Gently replace the culture medium with fresh, pre-warmed Neurobasal medium.
-
Add the prepared DCQX dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Introduce L-glutamate to the wells to a final concentration of 50-100 µM to induce excitotoxicity. Include control wells with no glutamate and wells with glutamate but no DCQX.
-
Incubate the plates for 24 hours at 37°C.
-
-
LDH Assay:
-
Following the incubation period, carefully collect the supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the control wells (glutamate-only treatment).
-
Plot the percentage of neuroprotection as a function of DCQX concentration to determine the EC₅₀ value.
-
Workflow for In Vitro Neuroprotection Assay.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol provides a general framework for evaluating the neuroprotective efficacy of DCQX in a rat model of stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound (DCQX)
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Brain matrix slicer
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Perform the intraluminal filament model of MCAO to induce transient focal cerebral ischemia.
-
Use a laser Doppler flowmeter to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Prepare a solution of DCQX in the vehicle.
-
Administer DCQX (e.g., via intraperitoneal or intravenous injection) at a predetermined dose at the time of reperfusion or at specified time points post-reperfusion.
-
Administer vehicle to the control group.
-
-
Behavioral Assessment (Optional):
-
At 24 or 48 hours post-MCAO, perform neurological deficit scoring (e.g., Bederson score) to assess functional outcome.
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and perfuse with saline.
-
Harvest the brains and slice them into 2 mm coronal sections using a brain matrix.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Acquire images of the stained sections.
-
-
Data Analysis:
-
Use image analysis software to quantify the infarct volume in each slice.
-
Calculate the total infarct volume for each brain, corrected for edema.
-
Compare the infarct volumes between the DCQX-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Workflow for In Vivo MCAO Neuroprotection Study.
Conclusion
This compound (DCQX) is a valuable research tool for studying the mechanisms of excitotoxic neuronal death. Its specific antagonism of the NMDA receptor glycine site provides a targeted approach to mitigating the detrimental effects of excessive glutamate signaling. The protocols outlined in these application notes offer a robust framework for researchers to investigate and quantify the neuroprotective effects of DCQX in both cellular and animal models of neurological disorders. Further investigation into the therapeutic potential of DCQX and other glycine site antagonists is warranted and may lead to the development of novel treatments for conditions characterized by excitotoxicity.
Troubleshooting & Optimization
Overcoming poor solubility of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, 100% dimethyl sulfoxide (DMSO) is recommended. DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds, including many active pharmaceutical ingredients.[3] It is crucial to first prepare a high-concentration stock solution in DMSO, which can then be serially diluted into aqueous assay buffers. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize potential solvent effects on the biological system.
Q3: I am still observing precipitation after adding my DMSO stock solution to my aqueous assay buffer. What should I do?
A3: This is a common issue when working with poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration below 1% is a general guideline, slight increases (e.g., up to 2%) may be necessary and should be tested for their effect on the assay. Always include a vehicle control with the same final DMSO concentration.
-
Use a co-solvent: Incorporating a co-solvent in your final assay medium can improve solubility.[4][5][6] Water-miscible organic solvents like ethanol or propylene glycol can be used in small percentages.
-
Utilize surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Consider formulation strategies: For more advanced applications, techniques like creating solid dispersions or using cyclodextrin complexes can significantly enhance solubility.[7]
Q4: Can I use sonication or heating to dissolve the compound?
A4: Yes, both sonication and gentle heating can be employed to aid in the dissolution of this compound in DMSO. However, it is critical to ensure the compound is stable at elevated temperatures. After dissolution, allow the solution to return to room temperature to check for any precipitation, which would indicate that the compound has formed a supersaturated solution.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing poor solubility of this compound in your experiments.
Quantitative Solubility Data Summary
Precise, experimentally determined solubility values for this compound are not widely available. The following table provides qualitative solubility information based on the general characteristics of quinoxaline derivatives.[8][9]
| Solvent | Expected Solubility | Notes |
| Water | Poor | The rigid, aromatic structure limits aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Sparingly Soluble | Similar to ethanol, can be used as a co-solvent. |
It is highly recommended that researchers experimentally determine the solubility of this compound for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Heating block (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.31 mg of this compound and place it into a clean microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows and Signaling Pathways
Below are diagrams to help visualize key processes.
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Proposed antagonistic action at the NMDA receptor.
References
- 1. 6,7-DICHLORO-1,4-DIHYDRO-2,3-QUINOXALINEDIONE | 25983-13-5 [amp.chemicalbook.com]
- 2. 6,7-DICHLORO-1,4-DIHYDRO-2,3-QUINOXALINEDIONE CAS#: 25983-13-5 [chemicalbook.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijrar.org [ijrar.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in common experimental buffers. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH of the buffer: Quinoxaline derivatives can be susceptible to degradation under acidic or alkaline conditions.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light exposure: Photodegradation can be a concern for many heterocyclic compounds. It is advisable to protect solutions from light.[1]
-
Presence of oxidizing or reducing agents: The quinoxaline ring system can be sensitive to oxidation.[2]
-
Buffer composition: While less common, some buffer components may interact with the compound.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the public domain, related quinoxaline structures can undergo hydrolysis, particularly at the chloro substituents under certain pH conditions.[1] Tautomerization is another potential transformation for quinoxaline derivatives, especially in their reduced forms.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-purity organic solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and exposure to moisture and light. For aqueous experimental buffers, it is best to prepare fresh dilutions from the stock solution immediately before use.
Q4: How can I monitor the stability of this compound in my experimental buffer?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][4] This technique allows for the separation and quantification of the parent compound from its potential degradation products over time.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in biological assays. | Compound degradation in the assay buffer. | - Prepare fresh dilutions of the compound in the assay buffer for each experiment.- Perform a preliminary stability study of the compound in the assay buffer under the experimental conditions (e.g., temperature, incubation time).- Ensure the pH of the buffer is within a stable range for the compound. |
| Appearance of new peaks in HPLC analysis of the experimental sample. | Degradation of this compound. | - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.- Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products.[1] |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <1%) to avoid precipitation.- Determine the solubility of the compound in the specific experimental buffer beforehand. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Experimental Buffer using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a buffer of interest.
1. Materials and Instrumentation:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO or acetonitrile)
-
Experimental buffer (e.g., PBS, Tris, HEPES) adjusted to the desired pH
-
HPLC system with a UV detector and a C18 reversed-phase column[5]
-
pH meter
-
Incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
Test Solution: Dilute the stock solution with the experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%).
3. Stability Study Procedure:
-
Dispense aliquots of the test solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial and immediately analyze the sample by HPLC.
-
The sample at time 0 should be analyzed immediately after preparation.
4. HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically used for reversed-phase chromatography of small molecules.[4][6]
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength of maximum absorbance, which should be determined by running a UV-Vis spectrum of the compound.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
5. Data Presentation:
The results of the stability study can be summarized in a table as shown below.
| Time (hours) | Temperature (°C) | pH | % Remaining (Mean ± SD) |
| 0 | 25 | 7.4 | 100 |
| 2 | 25 | 7.4 | 98.5 ± 0.8 |
| 4 | 25 | 7.4 | 97.1 ± 1.1 |
| 8 | 25 | 7.4 | 95.3 ± 1.5 |
| 24 | 25 | 7.4 | 88.7 ± 2.3 |
| 48 | 25 | 7.4 | 80.1 ± 3.0 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways for this compound.
References
Preventing precipitation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in cell culture media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound, a selective competitive antagonist of the NMDA glutamate receptor glycine site, is a common challenge in cell-based assays.[1][2] This guide provides a systematic approach to troubleshoot and prevent this issue.
Initial Checks and Immediate Actions:
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding the compound to the media. | Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous cell culture medium.[3] | 1. Pre-warm the cell culture medium to 37°C before adding the compound.[3] 2. Add the DMSO stock solution dropwise while gently swirling or vortexing the medium.[3] 3. Prepare an intermediate dilution in a small volume of pre-warmed media before adding to the final volume.[4] |
| High Final Concentration: The final concentration of the compound exceeds its solubility limit in the cell culture medium. | 1. Determine the maximum soluble concentration of the compound in your specific cell culture medium using the protocol provided below. 2. If the desired concentration is above the solubility limit, consider reformulating with solubilizing agents. | |
| Media becomes cloudy over time in the incubator. | Temperature and pH Shifts: Changes in temperature and pH during incubation can decrease compound solubility.[3] | 1. Ensure the incubator provides a stable temperature and CO2 environment. 2. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[3] |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, leading to precipitation.[5] | 1. Test the compound's solubility in different basal media to identify potential incompatibilities. 2. If using serum, consider that protein binding may affect solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture?
A1: The most common cause is "solvent shock," which occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous cell culture medium. This sudden change in polarity can cause the compound to crash out of solution.[3] Other factors include exceeding the compound's solubility limit, and changes in temperature or pH.[3][6]
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: Since quantitative solubility data for this compound is not widely available, it is crucial to determine it empirically in your experimental conditions.[3][7] A visual method is often sufficient for initial troubleshooting. For more precise measurements, a kinetic solubility assay can be performed. The experimental protocol for a visual solubility assessment is provided in this guide.
Q3: What is the recommended maximum final concentration of DMSO in cell culture?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and for sensitive cell lines, at or below 0.1%.[4] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[8]
Q4: Can I use a solution with a visible precipitate?
A4: No, it is not recommended to use a solution with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[3]
Q5: Are there any formulation strategies to improve the solubility of this compound in cell culture media?
A5: Yes, several strategies can be employed for poorly soluble compounds. These include the use of co-solvents (though caution is needed due to potential cell toxicity), surfactants, or cyclodextrins.[9] The choice of solubilizing agent should be carefully validated to ensure it does not interfere with the experimental assay or harm the cells.
Experimental Protocols
Protocol 1: Visual Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium over time.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile 96-well plate
-
Calibrated micropipettes
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM).
-
Prepare the Assay Plate: Add 198 µL of pre-warmed (37°C) cell culture medium to several wells of a 96-well plate.
-
Add the Compound: Add 2 µL of each DMSO dilution to the wells containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a vehicle control (2 µL of DMSO without the compound).
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A light microscope can be used to detect fine precipitates.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.
Protocol 2: Preparation of Working Solutions
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your specific cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.[3]
-
Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains within an acceptable range (ideally ≤ 0.5%).[3]
-
Add Stock to Medium: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution drop-by-drop.[3]
-
Mix Gently: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous shaking.
-
Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is as a selective competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking the glycine co-agonist site, it prevents the opening of the ion channel, thereby inhibiting the downstream signaling cascade initiated by glutamate binding.
Caption: NMDA Receptor Signaling and the Action of this compound.
A related compound, 2-benzoyl-3-phenyl-6,7-dichloro quinoxaline 1,4-dioxide (DCQ), has been shown to induce apoptosis in certain cancer cell lines by upregulating the expression of p53 and p21, and downregulating the anti-apoptotic protein Bcl-2. This suggests a potential signaling pathway for quinoxaline derivatives in the context of apoptosis.
Caption: Potential Apoptosis Signaling Pathway for a Quinoxaline Derivative.
The following workflow outlines the logical steps to troubleshoot and prevent the precipitation of this compound in cell culture experiments.
Caption: Troubleshooting Workflow for Compound Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Channel blocker - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound, offering potential causes and solutions in a question-and-answer format.
Synthesis
Q1: Why is the yield of my this compound synthesis low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction between 4,5-dichloro-1,2-phenylenediamine and oxalic acid may not have gone to completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the diamine and oxalic acid can limit the yield.
-
Reduced Nucleophilicity of the Diamine: The two electron-withdrawing chlorine atoms on the phenylenediamine ring decrease the nucleophilicity of the amino groups, potentially slowing down the reaction compared to unsubstituted or electron-donating group substituted analogs.
-
Solution: Employ more forcing reaction conditions, such as a higher boiling point solvent (if compatible with reagents) or a catalyst.
-
-
Impurities in Starting Materials: Impurities in the 4,5-dichloro-1,2-phenylenediamine or oxalic acid can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 4,5-dichloro-1,2-phenylenediamine and use fresh, high-quality oxalic acid.
-
-
Oxidation of Starting Material: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities and reduced yield.
-
Solution: While the dichloro-substitution offers some stability, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.
-
Solution: Carefully optimize the purification process. Ensure the product has fully precipitated before filtration, and use minimal amounts of cold solvent for washing.
-
Q2: I am observing significant side product formation. What could be the cause?
Possible Causes & Solutions:
-
Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose.
-
Solution: Maintain a controlled reflux temperature and avoid excessive heating.
-
-
Over-reaction or Decomposition: Prolonged reaction times at high temperatures might lead to degradation of the product.
-
Solution: Monitor the reaction by TLC to determine the optimal reaction time.[2]
-
-
Reaction with Solvent: If using a reactive solvent, it might participate in side reactions.
-
Solution: Use a non-reactive solvent. Aqueous hydrochloric acid is a standard choice.[1]
-
Purification and Handling
Q3: My purified product is not a white or off-white solid. What are the likely impurities?
Possible Causes & Solutions:
-
Oxidized Starting Material: If the 4,5-dichloro-1,2-phenylenediamine was oxidized, colored impurities may have carried through the synthesis.
-
Solution: Purify the starting material before use. During the reaction, consider using an inert atmosphere.
-
-
Residual Starting Materials or Intermediates: Incomplete reaction can lead to the presence of unreacted starting materials.[3]
-
Solution: Optimize the reaction conditions to ensure full conversion. Recrystallization is often effective for removing these impurities.[2]
-
-
Incomplete washing: Inadequate washing after filtration can leave behind colored impurities.
-
Solution: Wash the filtered product thoroughly with cold water and a small amount of a suitable organic solvent like cold ethanol.[2]
-
Q4: I am having difficulty dissolving the compound for my experiments. What solvents can I use?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones are often poorly soluble in many common solvents. The presence of two chlorine atoms may further decrease aqueous solubility.
-
Solution: Based on analogs, solubility is expected to be low in water and higher in polar aprotic solvents like DMSO and DMF.[4] For biological assays, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous buffer is a common practice.
-
Characterization
Q5: The analytical data (NMR, Mass Spec) for my product is inconsistent with the expected structure.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can complicate spectral interpretation.
-
Incorrect Structure: In rare cases, an unexpected rearrangement or side reaction may have occurred.
-
Tautomerism: Quinoxaline-2,3-diones can exist in keto-enol tautomeric forms, which can affect spectroscopic data.
-
Solution: Be aware of this possibility when interpreting spectra. The predominant form in DMSO-d6 is typically the dione.
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound? A: It is expected to be a solid, likely white, off-white, or pale yellow.
Q: What is the primary application of this compound? A: It is known as a selective competitive antagonist at the glycine site of the NMDA glutamate receptor, making it a valuable tool in neuroscience research.[8]
Q: How should I store this compound? A: Based on general recommendations for similar compounds, it should be stored in a cool, dry place, protected from light.[1]
Q: Is this compound stable on silica gel for column chromatography? A: Quinoxaline-2,3-diones can be unstable on silica gel. It is advisable to avoid silica gel chromatography if possible and use recrystallization as the primary purification method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂O₂ | [8] |
| Molecular Weight | 231.0 g/mol | [8] |
| CAS Number | 25983-13-5 | [8] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | [9] |
| XLogP3 (Computed) | 1.5 | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 2 | [10] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons (2H, singlets or narrow doublets), Amide N-H protons (2H, broad singlet) |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbons (~155-160 ppm), Aromatic carbons (~110-140 ppm) |
| FTIR (KBr Pellet) | N-H stretching (~3200 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), C=C stretching (~1600 cm⁻¹) |
| Mass Spec (ESI) | [M+H]⁺ at m/z 230.9, [M-H]⁻ at m/z 228.9 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of quinoxalinediones.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
1 M Hydrochloric acid (aq)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (1.0 equivalent) in a 1 M aqueous solution of hydrochloric acid.
-
Reagent Addition: To the stirred suspension, add oxalic acid dihydrate (1.1 equivalents).[1]
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using an ethyl acetate/hexane mixture as eluent).[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.[1]
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water, followed by a small amount of cold ethanol.[2]
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
Mobile Phase:
Gradient Program (Example):
| Time (min) | % Solvent B |
| 0 - 5 | 5 |
| 5 - 25 | 5 to 95 |
| 25 - 30 | 95 |
| 30 - 35 | 95 to 5 |
| 35 - 40 | 5 |
Method Parameters:
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of 1 mg/mL.[5]
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. a2bchem.com [a2bchem.com]
Technical Support Center: Optimizing 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 6,7-dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) in electrophysiological experiments. DCQX is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1] Proper optimization of its concentration is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCQX)?
A1: DCQX is a selective competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1] By binding to this site, it prevents the co-agonist glycine (or D-serine) from binding, which is a necessary step for the activation of the NMDA receptor by glutamate.
Q2: What is the difference between DCQX and other quinoxaline antagonists like CNQX and DNQX?
A2: While all are quinoxaline derivatives, their primary targets differ. DCQX is highly selective for the glycine site of the NMDA receptor.[1] In contrast, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) are potent antagonists of AMPA and kainate receptors, although they can also show some activity at the NMDA receptor glycine site at higher concentrations.
Q3: What is a typical working concentration range for DCQX in electrophysiology experiments?
A3: The optimal concentration of DCQX can vary depending on the experimental preparation (e.g., cultured neurons, brain slices) and the concentration of glycine in the external solution. A starting point for determining the optimal concentration would be in the low micromolar range. A dose-response curve should always be generated to determine the IC50 for your specific conditions.
Q4: How should I prepare a stock solution of DCQX?
A4: Due to the limited solubility of many quinoxaline derivatives in aqueous solutions, a high-concentration stock solution is typically prepared in dimethyl sulfoxide (DMSO). For example, a 10 mM stock in 100% DMSO can be prepared and then diluted to the final working concentration in the external recording solution. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid off-target effects.
Q5: How stable are DCQX solutions?
A5: Stock solutions of DCQX in DMSO are generally stable when stored at -20°C or -80°C and protected from light. Working solutions in aqueous buffers should be prepared fresh daily to ensure potency and avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of DCQX | 1. Suboptimal Concentration: The concentration of DCQX may be too low to effectively antagonize the NMDA receptors in your preparation. 2. Degraded Compound: The DCQX may have degraded due to improper storage or handling. 3. High Glycine Concentration: The concentration of the co-agonist (glycine or D-serine) in your external solution may be too high, outcompeting DCQX. 4. Incorrect Receptor Subtype: The NMDA receptors in your preparation may have a lower affinity for DCQX. | 1. Perform a dose-response experiment to determine the IC50 for your specific conditions. Start with a concentration range from 1 µM to 100 µM. 2. Prepare a fresh stock solution of DCQX from a reliable source. 3. Reduce the concentration of glycine in your external solution or perform a glycine concentration-response curve in the presence of DCQX. 4. Verify the expression of NMDA receptor subunits in your preparation if possible. |
| Precipitation of DCQX in working solution | Poor Solubility: DCQX has limited solubility in aqueous buffers, especially at higher concentrations. | 1. Ensure the final DMSO concentration from your stock solution is sufficient to maintain solubility, but still within the acceptable range for your experiment (typically ≤ 0.1%). 2. Gently warm the external solution while stirring to aid dissolution, but avoid overheating. 3. Prepare fresh working solutions just before use and visually inspect for any precipitate. |
| Inconsistent or drifting antagonist effect | 1. Instability of the recording: The patch-clamp recording itself may be unstable. 2. Incomplete washout: DCQX may not be washing out completely from the recording chamber. 3. Solution exchange issues: The perfusion system may not be delivering the DCQX solution consistently. | 1. Ensure a stable gigaohm seal and monitor access resistance throughout the experiment. 2. Increase the washout period and perfusion rate. 3. Check your perfusion system for any leaks or blockages. Ensure the solution level in the recording chamber is stable. |
| Off-target effects observed | High Concentration: The concentration of DCQX being used may be too high, leading to non-specific effects. | 1. Use the lowest effective concentration of DCQX as determined by your dose-response curve. 2. If off-target effects on AMPA/kainate receptors are suspected, test the effect of DCQX on currents evoked by AMPA or kainate. |
Quantitative Data
Table 1: Antagonist Affinity of DCQX and Related Compounds at Glutamate Receptors
| Compound | Receptor Target | Affinity (Ki or IC50) | Notes |
| This compound (DCQX) | NMDA Receptor (Glycine Site) | High affinity (specific values from electrophysiology are not readily available in public literature, but binding assays suggest high affinity)[1] | Highly selective for the glycine co-agonist site.[1] |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/Kainate Receptors | IC50 = ~1.5 µM | Also acts as a competitive antagonist at the NMDA receptor glycine site with an IC50 of ~5.7 µM in binding assays.[2] |
| 6,7-dinitroquinoxaline-2,3-dione (DNQX) | AMPA/Kainate Receptors | IC50 = ~0.3 µM | Also shows activity at the NMDA receptor glycine site. |
Note: The provided affinity values are approximate and can vary significantly depending on the experimental conditions, including the specific receptor subunit composition and the electrophysiological recording parameters. Researchers are strongly encouraged to determine the IC50 for their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of DCQX Stock and Working Solutions
Objective: To prepare stable stock solutions and fresh working solutions of DCQX for electrophysiology experiments.
Materials:
-
This compound (DCQX) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
External recording solution (e.g., artificial cerebrospinal fluid, aCSF)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out the appropriate amount of DCQX powder in a sterile microcentrifuge tube. b. Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex or sonicate briefly until the DCQX is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation (e.g., 10 µM): a. On the day of the experiment, thaw a fresh aliquot of the 10 mM DCQX stock solution. b. Dilute the stock solution into the external recording solution to the desired final concentration. For a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the external solution. c. Vortex the working solution gently to ensure it is well mixed. d. Visually inspect the solution for any signs of precipitation. e. Prepare fresh working solutions for each experiment.
Protocol 2: Determination of IC50 for DCQX using Whole-Cell Patch-Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCQX for NMDA receptor-mediated currents in a specific cell type.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neuronal cultures or brain slices)
-
Patch-clamp setup with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
Internal and external recording solutions
-
NMDA and glycine (or D-serine) for receptor activation
-
DCQX working solutions of various concentrations (e.g., 0.1, 1, 3, 10, 30, 100 µM)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin or bicuculline to block GABAA receptors
Procedure:
-
Preparation: a. Prepare the internal and external solutions and filter them. b. Prepare a series of DCQX working solutions from the stock solution. c. Prepare a solution containing NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1-10 µM).
-
Recording: a. Establish a stable whole-cell patch-clamp recording from a neuron. b. Voltage-clamp the cell at a holding potential of -60 mV or -70 mV. c. Perfuse the cell with the external solution containing TTX and a GABAA receptor blocker.
-
Data Acquisition: a. Obtain a stable baseline current. b. Apply the NMDA/glycine solution to evoke an inward current. Repeat this application several times to ensure a stable and reproducible response. This is your control response. c. Bath-apply the lowest concentration of DCQX for several minutes to allow for equilibration. d. In the continued presence of DCQX, co-apply the NMDA/glycine solution and record the current. e. Wash out the DCQX with the external solution until the NMDA/glycine-evoked current returns to the control level. f. Repeat steps c-e for each concentration of DCQX, moving from the lowest to the highest concentration.
-
Data Analysis: a. Measure the peak amplitude of the NMDA receptor-mediated current in the absence (control) and presence of each DCQX concentration. b. Calculate the percentage of inhibition for each DCQX concentration using the formula: ((Control Current - Current with DCQX) / Control Current) * 100. c. Plot the percentage of inhibition against the logarithm of the DCQX concentration. d. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the NMDA receptor and the antagonistic action of DCQX.
Caption: Experimental workflow for determining the IC50 of DCQX.
References
- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of quinoxaline-2,3-dione derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of quinoxaline-2,3-dione derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline-2,3-dione derivative, designed as a selective NMDA receptor antagonist, is showing unexpected effects on cell viability in my neuronal cultures. What could be the cause?
A1: While quinoxaline-2,3-diones are well-known as glutamate receptor antagonists, they can exhibit off-target activities that lead to cytotoxicity.[1] This could be due to several factors:
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability. This can be assessed using an MTT assay, which measures metabolic activity.[1]
-
Kinase Inhibition: Unintended inhibition of essential cellular kinases can disrupt signaling pathways and lead to apoptosis or cell cycle arrest.
-
General Cytotoxicity: The compound itself might have inherent cytotoxic properties unrelated to its intended target.
Troubleshooting Tip: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) on a non-neuronal cell line that does not express glutamate receptors to determine if the observed effect is target-independent.
Q2: I am observing inconsistent results in my in vivo studies. Could off-target effects be influencing the pharmacokinetics of my compound?
A2: Yes, off-target effects can significantly impact the pharmacokinetic profile of a compound. A key area of concern is the interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of CYP enzymes can lead to altered drug clearance and potential drug-drug interactions.[2]
Troubleshooting Tip: It is advisable to perform an in vitro CYP450 inhibition assay to determine the IC50 values of your compound against major CYP isoforms. This will help you anticipate potential pharmacokinetic liabilities.
Q3: My quinoxaline-2,3-dione derivative is showing cardiovascular side effects in animal models. What is a potential off-target mechanism for this?
A3: A primary suspect for cardiovascular side effects is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[3][4] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias.
Troubleshooting Tip: Conduct an in vitro hERG patch-clamp assay to determine if your compound blocks the hERG channel and at what concentration (IC50).
Q4: I have identified off-target activity in a kinase inhibition assay. How can I confirm this is a direct effect of my compound?
A4: To confirm direct kinase inhibition, you should perform a series of validation experiments:
-
Determine the IC50 value: A dose-response curve will establish the potency of the inhibition.
-
Mechanism of Inhibition Studies: Use kinetic assays to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Counter-screening: Test your compound against a panel of related and unrelated kinases to assess its selectivity.
-
Cellular Target Engagement Assays: Use techniques like Western blotting to see if the phosphorylation of the kinase's downstream substrates is reduced in cells treated with your compound.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity Observed in Cell-Based Assays
| Potential Cause | Suggested Action |
| Off-target kinase inhibition | Screen the compound against a panel of kinases known to be critical for cell survival and proliferation. |
| Mitochondrial dysfunction | Perform a Seahorse assay to measure mitochondrial respiration or a JC-1 assay to assess mitochondrial membrane potential. |
| Induction of apoptosis | Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry to detect apoptotic and necrotic cells. |
| Non-specific cytotoxicity | Test the compound in a cell-free assay, such as a membrane integrity assay using red blood cells (hemolysis assay). |
Problem: Inconsistent or Unexpected In Vivo Efficacy or Toxicity
| Potential Cause | Suggested Action |
| CYP450 Enzyme Inhibition | Conduct an in vitro CYP450 inhibition assay to determine IC50 values for major isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[2][5] |
| hERG Channel Blockade | Perform a hERG patch-clamp assay to determine the IC50 for channel inhibition.[3][4] |
| Plasma Protein Binding | Determine the extent of plasma protein binding, as high binding can limit the free fraction of the compound available to interact with its target. |
| Off-target receptor binding | Screen the compound against a broad panel of receptors, ion channels, and transporters to identify potential unintended interactions. |
Data Presentation
Table 1: Off-Target Cytotoxicity of Selected Quinoxaline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline Derivative 11 | MCF-7 (Breast Cancer) | MTT | 0.81 | [6] |
| Quinoxaline Derivative 13 | MCF-7 (Breast Cancer) | MTT | 0.92 | [6] |
| Quinoxaline Derivative 4e | MCF-7 (Breast Cancer) | Not Specified | 11.03 | [7] |
| Quinoxaline Derivative 5a | MCF-7 (Breast Cancer) | Not Specified | 10.78 | [7] |
Table 2: Off-Target Enzyme Inhibition by Selected Quinoxaline Derivatives
| Compound | Target | Assay Type | IC50 | Reference |
| Quinoxaline Derivative 11 | COX-2 | In vitro | 0.62 µM | [6] |
| Quinoxaline Derivative 13 | COX-2 | In vitro | 0.46 µM | [6] |
| Quinoxaline Derivative 8a | PARP-1 | Colorimetric | 2.31 nM | [8] |
| Quinoxaline Derivative 5 | PARP-1 | Colorimetric | 3.05 nM | [8] |
| Quinoxaline Derivative ST4j | JAK2 | Kinase Assay | 13.00 nM | [9] |
| Quinoxaline Derivative ST4j | JAK3 | Kinase Assay | 14.86 nM | [9] |
Table 3: hERG Channel Inhibition by Reference Compounds
| Compound | Assay Type | IC50 (µM) | Reference |
| Quinidine | Patch Clamp (HEK293 cells) | 0.41 | [10] |
| Quinidine | Patch Clamp (Ltk- cells) | 0.8 | [4] |
| Flecainide | Patch Clamp (HEK293 cells) | 3.91 | [3] |
Table 4: CYP450 Inhibition by Reference Compounds
| Compound | CYP Isoform | Substrate | IC50 (µM) | Reference |
| Quinidine | CYP2D6 | Not Specified | 0.008 | [5] |
| Ketoconazole | CYP3A4 | 7-benzoyl quinoline | < 1 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoxaline-2,3-dione derivative for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay can be performed in various formats, including radiometric, fluorescence-based, or luminescence-based methods.
Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound at the desired concentrations in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to produce light.
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
hERG Potassium Channel Assay (Automated Patch Clamp)
Principle: This electrophysiological assay directly measures the inhibitory effect of a compound on the ionic current flowing through the hERG potassium channels expressed in a mammalian cell line.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel. Harvest the cells and prepare a single-cell suspension.
-
Automated Patch Clamp: Introduce the cell suspension and the test compound solutions into the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp recordings from individual cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.
-
Compound Application: Perfuse the cells with increasing concentrations of the quinoxaline-2,3-dione derivative while continuously recording the hERG current.
-
Data Acquisition and Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Calculate the percentage of inhibition relative to the baseline current and determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Potential off-target inhibition of a receptor tyrosine kinase pathway.
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) in Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) in neuronal cultures. The focus is on managing potential cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DCQX?
A1: this compound (DCQX) is a potent and selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[1][2] By binding to this co-agonist site, DCQX prevents the full activation of the NMDA receptor by glutamate, thereby inhibiting downstream signaling cascades.
Q2: Is DCQX expected to be cytotoxic to neuronal cultures?
A2: The primary role of DCQX as an NMDA receptor antagonist suggests it is more likely to be neuroprotective against glutamate-induced excitotoxicity rather than directly cytotoxic. However, prolonged or high-concentration exposure to any NMDA receptor antagonist can potentially lead to neuronal cell death. Therefore, it is crucial to determine the optimal concentration and exposure duration for your specific neuronal culture system.
Q3: What are the signs of DCQX-induced cytotoxicity?
A3: Signs of cytotoxicity can include morphological changes such as neurite blebbing, cell body shrinkage, and detachment from the culture substrate.[3][4] Biochemically, cytotoxicity can be detected by an increase in the release of lactate dehydrogenase (LDH) into the culture medium and the activation of apoptotic pathways, such as the cleavage of caspase-3.[5][6]
Q4: How should I prepare a stock solution of DCQX?
A4: DCQX has low solubility in aqueous solutions.[7] It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[8] For example, a 10 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[9]
Q5: What is a recommended starting concentration for DCQX in neuronal cultures?
A5: Based on studies with similar glycine site antagonists, a concentration range of 0.1 µM to 10 µM is often used to achieve neuroprotection against excitotoxicity without causing intrinsic toxicity.[10] However, the optimal concentration is cell-type and experiment-dependent. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific application.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Death Observed After DCQX Treatment
-
Possible Cause 1: DCQX concentration is too high.
-
Solution: Perform a concentration-response experiment to determine the optimal non-toxic concentration of DCQX for your specific neuronal cell type and culture conditions. We recommend testing a range from 0.01 µM to 100 µM. Assess cell viability using a reliable method such as the LDH assay or by morphological examination.
-
-
Possible Cause 2: Prolonged exposure to DCQX.
-
Solution: Reduce the incubation time with DCQX. Continuous blockade of NMDA receptor activity can be detrimental to neuronal survival. Consider experimental designs with shorter exposure times that are sufficient to achieve the desired antagonistic effect.
-
-
Possible Cause 3: Issues with DCQX stock solution.
-
Solution: Ensure the DCQX stock solution is properly prepared and stored. If the stock solution has precipitated, gently warm it to redissolve the compound completely before diluting it in your culture medium. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Solvent (DMSO) toxicity.
-
Solution: Verify that the final concentration of DMSO in your culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO used for your DCQX treatment) to rule out any solvent-induced cytotoxicity.[9]
-
Issue 2: Inconsistent or No Neuroprotective Effect of DCQX Against Excitotoxicity
-
Possible Cause 1: Suboptimal DCQX concentration.
-
Solution: The concentration of DCQX may be too low to effectively antagonize the NMDA receptors in the presence of a strong excitotoxic insult. Perform a dose-response experiment to find the optimal neuroprotective concentration.
-
-
Possible Cause 2: Timing of DCQX application.
-
Solution: For neuroprotection experiments, DCQX should typically be added prior to or concurrently with the excitotoxic agent (e.g., glutamate or NMDA). Optimize the pre-incubation time with DCQX before adding the neurotoxin.
-
-
Possible Cause 3: Degradation of DCQX.
-
Solution: Ensure the DCQX stock solution has not degraded. Use fresh aliquots for your experiments.
-
Quantitative Data Summary
| Parameter | Compound | Value | Cell Type | Reference |
| IC50 (Antagonism of NMDA-induced currents) | Pyrido-phthalazine-dione derivatives (glycineB antagonists) | 0.14 to 13.8 µM | Cultured hippocampal neurons | [10] |
| Neuroprotective Concentration Range | ACEA 1021 (similar glycine site antagonist) | 0.1 - 10 µM | Rat cortical mixed neuronal/glial cultures | [5] |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[5][11][12][13][14]
Materials:
-
96-well cell culture plates with treated neuronal cultures
-
LDH assay kit (commercially available kits are recommended)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 490 nm)
-
Lysis solution (often included in the kit, e.g., 0.5% Triton-X100)
Procedure:
-
Prepare Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the DCQX-treated wells.
-
Positive Control (Maximum LDH Release): Cells treated with the lysis solution provided in the kit for 30-60 minutes before the assay.
-
Negative Control (Spontaneous LDH Release): Untreated cells.
-
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measure Absorbance: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] * 100
Protocol 2: Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6][15][16][17][18]
Materials:
-
Treated neuronal cultures
-
Caspase-3 fluorometric assay kit (containing a DEVD-based fluorogenic substrate)
-
Cell lysis buffer
-
Fluorometric microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 380/460 nm)
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add the cell lysis buffer provided in the kit and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Assay Reaction:
-
In a 96-well black plate, add the cell lysate to each well.
-
Add the caspase-3 substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Caspase-3 activity is proportional to the fluorescence intensity. Results are often expressed as fold-change relative to the untreated control.
Visualizations
References
- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Morphological alterations induced by the exposure to TiO2 nanoparticles in primary cortical neuron cultures and in the brain of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. 2.9. Caspase-3 activity assay [bio-protocol.org]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Improving yield and purity in 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Possible Causes:
-
Incomplete Reaction: The primary reason for low yields is often an incomplete reaction between 4,5-dichloro-1,2-phenylenediamine and the oxalate source. This can be due to insufficient reaction time or temperature.
-
Suboptimal Reagent Purity: Impurities in the starting materials, particularly the 4,5-dichloro-1,2-phenylenediamine or oxalic acid/diethyl oxalate, can lead to the formation of side products, thereby consuming the reactants and reducing the yield of the desired product.
-
Loss During Work-up and Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps if not performed optimally.
-
Suboptimal Reaction Conditions: The choice of solvent and reaction temperature can greatly influence the reaction rate and equilibrium, impacting the final yield.
Solutions:
-
Optimize Reaction Conditions:
-
Ensure Purity of Starting Materials: Use high-purity 4,5-dichloro-1,2-phenylenediamine and oxalic acid or diethyl oxalate. If the purity is questionable, consider recrystallizing the starting materials before use.
-
Refine Work-up and Purification:
-
When washing the crude product, use minimal amounts of cold solvent to prevent the dissolution of the desired compound.
-
Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation.
-
Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I prevent them?
Primary Side Product:
The most common side product is a benzimidazole derivative. This is formed when the 4,5-dichloro-1,2-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid) instead of the intended dicarbonyl compound (oxalic acid or its ester).[3]
Prevention Strategies:
-
Use High-Purity Reagents: The most effective way to prevent the formation of benzimidazole derivatives is to use starting materials that are free from monocarboxylic acid impurities.[3]
-
Optimize Reaction Stoichiometry: Ensure the correct molar ratios of the reactants are used as specified in the chosen protocol. An excess of the diamine can potentially react with any present impurities.
Q3: What is the most effective method for purifying the crude this compound?
Recommended Purification Method:
Recrystallization is the most common and effective method for purifying quinoxaline-2,3-diones.[3]
Procedure:
-
Dissolve the crude product in a suitable hot solvent. Commonly used solvents include ethanol, or an aqueous solution of sodium hydroxide followed by acidification.[1]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method is the cyclocondensation reaction of 4,5-dichloro-1,2-phenylenediamine with an oxalate source, such as oxalic acid or diethyl oxalate. This reaction is typically carried out under acidic conditions with heating.
Q2: What are the advantages of using microwave-assisted synthesis over conventional heating?
Microwave-assisted synthesis offers several advantages:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[2]
-
Higher Yields: Improved yields are frequently observed due to the rapid and uniform heating.[4]
-
Greener Chemistry: The use of solvents can often be minimized or even eliminated.[2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. A suitable eluent system, such as an ethyl acetate/hexane mixture, can be used to separate the starting materials from the product.
Q4: What analytical techniques are recommended for characterizing the final product?
A combination of spectroscopic methods is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H bonds).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinoxaline-2,3-diones
| Method | Typical Reaction Time | Typical Yield Range | Notes |
| Conventional Heating (Reflux) | 2 - 6 hours[1] | 60 - 85% | A standard and widely used method. |
| Microwave-Assisted Synthesis | 5 - 20 minutes[4] | 85 - 95% | Offers significant rate enhancement and often improved yields.[4] |
| Solvent-Free Grinding | 15 - 30 minutes | High | An environmentally friendly approach.[3] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Purity Improvement | Notes |
| Ethanol | Good to Excellent | A commonly used and effective solvent for recrystallization.[3] |
| Aqueous NaOH followed by HCl | Excellent | The product is dissolved in a dilute NaOH solution and then reprecipitated by adding HCl. This is very effective for removing non-acidic impurities.[1] |
| Dimethylformamide (DMF) / Water | Good | Can be used as a solvent system for recrystallizing quinoxaline-2,3-diones. |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4M Hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add oxalic acid dihydrate (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 4-5 hours.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of this compound
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Microwave synthesis vial
Procedure:
-
Place 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) in a microwave synthesis vial.
-
For a solvent-free approach, thoroughly mix the solids. Alternatively, a minimal amount of a high-boiling point solvent like DMF can be added.[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a suitable power level (e.g., 100-150 W) and temperature (e.g., 120-150 °C).
-
After the reaction, cool the vial to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
If necessary, recrystallize the product from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Antagonistic action of this compound at the NMDA receptor.
References
Technical Support Center: Synthesis of Substituted Quinoxaline-2,3-diones
Welcome to the Technical Support Center for the synthesis of substituted quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this important class of heterocyclic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted quinoxaline-2,3-diones, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my quinoxaline-2,3-dione synthesis consistently low?
Answer: Low yields are a frequent challenge in the synthesis of quinoxaline-2,3-diones and can be attributed to several factors.[1][2][3]
-
Incomplete Reaction: The cyclocondensation reaction between the o-phenylenediamine derivative and oxalic acid (or its ester) may not have reached completion.
-
Purity of Starting Materials: Impurities present in the o-phenylenediamine or oxalic acid can lead to side reactions, thereby consuming the reactants and reducing the yield of the desired product.[1][2][5]
-
Solution: Ensure the use of high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Substituent Effects: The presence of strong electron-withdrawing groups on the substituted o-phenylenediamine can decrease the nucleophilicity of the amino groups, resulting in lower yields and longer reaction times.[1][3]
-
Solution: Employ more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to facilitate the reaction.[1]
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps due to its solubility in the solvents used.[1]
-
Solution: Carefully optimize the work-up and purification procedures. Minimize the volume of washing solvents and select a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer: The formation of side products is a common issue that can complicate purification and reduce yields.
-
Benzimidazole Derivatives: A prevalent side product is a benzimidazole derivative, which can form if the o-phenylenediamine reacts with a monocarboxylic acid impurity (e.g., formic acid) instead of oxalic acid.[5]
-
Solution: Use highly pure oxalic acid or diethyl oxalate that is free from monocarboxylic acid contaminants.[5]
-
-
Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities.[1]
-
Solution: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use degassed solvents.[1]
-
-
Incomplete Cyclization: Partially reacted intermediates may be present if the reaction conditions are not sufficient to drive the cyclization to completion.[5]
-
Solution: Ensure adequate heating and a sufficient reaction time to promote the formation of the thermodynamically stable six-membered quinoxaline ring.[5]
-
Question 3: The purification of my substituted quinoxaline-2,3-dione is proving to be difficult. What are some effective purification strategies?
Answer: The purification of quinoxaline-2,3-diones can be challenging due to their physical properties.
-
Poor Solubility: Many quinoxaline-2,3-diones exhibit poor solubility in common organic solvents, which makes purification by standard column chromatography difficult.[1]
-
Solution: Recrystallization is often the most effective method for purification.[1] Successful recrystallization has been reported using ethanol.[4][5] An alternative method involves dissolving the crude product in an aqueous basic solution (e.g., 5% NaOH) and then re-precipitating the pure product by acidification with a dilute acid like HCl.[1][2][4]
-
-
Decomposition on Silica Gel: Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1]
-
Solution: It is advisable to avoid silica gel chromatography if possible. If chromatography is necessary, consider using a less acidic stationary phase like alumina or a rapid purification technique to minimize contact time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing substituted quinoxaline-2,3-diones?
A1: The most fundamental and widely employed method is the cyclocondensation reaction between a substituted o-phenylenediamine and an oxalic acid derivative, such as oxalic acid dihydrate or diethyl oxalate.[2][6] This reaction is typically carried out under acidic conditions with heating.[2]
Q2: Are there more "green" or environmentally friendly methods for this synthesis?
A2: Yes, several green chemistry approaches have been developed to improve the environmental footprint of this synthesis.
-
Solvent-Free Grinding: This method involves grinding the solid reactants (o-phenylenediamine and oxalic acid dihydrate) together in a mortar and pestle at room temperature.[1][3][5] This technique is operationally simple, often proceeds with high atom economy, and avoids the use of hazardous solvents.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[2][4] Reactions are frequently performed with minimal solvent, such as a small amount of water or ethanol.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[2][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Choose an appropriate eluent system that provides good separation between the starting materials and the product.
Q4: What are the typical spectroscopic characteristics of quinoxaline-2,3-diones?
A4: The structural characterization of quinoxaline-2,3-diones is typically achieved using various spectroscopic techniques.
-
¹H NMR: The protons on the aromatic ring will show characteristic chemical shifts and coupling patterns depending on the substitution. The N-H protons of the dione tautomer typically appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbonyl carbons of the dione moiety are typically observed in the range of 150-160 ppm. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents.
-
IR Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the amide groups (typically in the range of 1650-1700 cm⁻¹).
-
Mass Spectrometry: This technique is used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione using different methods.
| Method | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid Dihydrate | 4M HCl | Reflux | 2 hours | ~85% | [4] |
| Microwave Irradiation | o-Phenylenediamine, Oxalic Acid Dihydrate | Water (1 mL) | 400 W | 3 min | ~92% | [4] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | None | Room Temp. | 5-10 min | ~90% | [1][3] |
| Rotary Evaporation | 1,2-Phenylenediamine, Diethyl Oxalate | None | 80 °C, 20 mbar | Overnight | ~75% | [5] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [2][4]
-
Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).
-
Water Addition: Add 1 mL of water and mix thoroughly.
-
Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Crystallization: Allow the solution to stand at room temperature. The product will crystallize out.
-
Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.
Protocol 2: Solvent-Free Synthesis by Grinding [1][3][5]
-
Reactant Grinding: In a mortar, thoroughly grind a mixture of o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.
-
Melt Formation: Continue grinding until the mixture turns into a melt.
-
Reaction Completion: Continue to grind the mixture occasionally for the time specified for the particular substrate (typically 5-10 minutes for the unsubstituted version).
-
Purification: Crystallize the resulting solid from water to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of quinoxaline-2,3-diones.
Caption: Troubleshooting logic for low reaction yield in quinoxaline-2,3-dione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Minimizing freeze-thaw degradation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing freeze-thaw degradation of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This compound is poorly soluble in aqueous buffers, and high-concentration stock solutions are typically prepared in anhydrous DMSO.[1] For many small molecules, stock solutions in DMSO can be stored at -20°C for up to three months.[2]
Q2: What is the primary cause of degradation of this compound stock solutions during freeze-thaw cycles?
A2: The primary cause of degradation for many small molecules in DMSO stock solutions during freeze-thaw cycles is exposure to water. DMSO is highly hygroscopic and can absorb atmospheric moisture each time the solution is thawed.[3] This absorbed water can lead to hydrolysis of the compound or precipitation upon freezing, as the compound is less soluble in aqueous solutions.
Q3: How can I minimize the number of freeze-thaw cycles?
A3: The most effective way to minimize freeze-thaw cycles is to aliquot the stock solution into smaller, single-use volumes.[2][4] This practice ensures that the main stock remains frozen and undiluted by atmospheric moisture, preserving its integrity over a longer period.
Q4: At what temperature should I store my stock solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1][4] Colder temperatures, such as -80°C, can further slow down potential degradation reactions.[4]
Q5: Can I store my stock solution at room temperature or 4°C?
A5: Storing DMSO stock solutions at room temperature is generally not recommended as it can accelerate the degradation of the compound.[3] While short-term storage at 4°C is possible, for periods longer than a day, freezing is the preferred method to ensure stability.
Q6: Is it necessary to use a cryoprotectant for my small molecule stock solution in DMSO?
A6: For small molecule stock solutions in DMSO, the addition of a traditional cryoprotectant is not common practice. DMSO itself acts as a cryoprotectant by preventing the formation of damaging ice crystals.[5][6] The key to stability is to use anhydrous DMSO and prevent water absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | 1. The compound has come out of solution due to partial freezing or water absorption. 2. The concentration of the stock solution is too high for the storage temperature. | 1. Gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate redissolves.[7] 2. Prepare a new stock solution at a lower concentration. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of the compound due to multiple freeze-thaw cycles. 2. Hydrolysis of the compound due to water contamination in the DMSO. | 1. Discard the old stock solution and prepare a fresh one, ensuring to aliquot it into single-use volumes. 2. Use high-purity, anhydrous DMSO for stock solution preparation and handle it in a low-humidity environment to prevent water absorption. |
| Difficulty dissolving the compound in DMSO. | 1. The compound may require more energy to dissolve. 2. The purity of the compound may be low. | 1. Gentle warming (up to 40°C) and vortexing or sonication can aid dissolution.[5] 2. Verify the purity of the compound using an appropriate analytical method such as HPLC. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO. |
| Ethanol | Sparingly Soluble | Not recommended for high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Not recommended for initial dissolution. Dilute from a DMSO stock solution for final working concentrations.[1] |
Note: This data is based on qualitative information for quinoxaline derivatives. Experimental determination of solubility in specific solvents is recommended.
Table 2: Illustrative Example of Freeze-Thaw Degradation of a 10 mM Stock Solution in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) | Observed Degradation (%) |
| 0 | 99.5 | 0.0 |
| 1 | 99.4 | 0.1 |
| 3 | 99.1 | 0.4 |
| 5 | 98.5 | 1.0 |
| 10 | 96.8 | 2.7 |
Disclaimer: This table presents hypothetical data for illustrative purposes. The actual degradation rate should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 231.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 231.04 g/mol x 1000 mg/g = 2.31 mg
-
-
Weigh the compound: Tare a clean, dry microcentrifuge tube or amber vial. Carefully weigh out approximately 2.31 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or sonication can be used to facilitate dissolution.[5]
-
Storage:
-
For immediate use, the solution can be kept at room temperature for a short period, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of Freeze-Thaw Stability using HPLC
Objective: To quantify the degradation of this compound in a DMSO stock solution after multiple freeze-thaw cycles.
Materials:
-
10 mM stock solution of this compound in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
0.45 µm syringe filters
Procedure:
-
Initial Analysis (Cycle 0):
-
Dilute the freshly prepared stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system and record the chromatogram. The initial peak area of the compound represents 100% purity.
-
-
Freeze-Thaw Cycles:
-
Subject the stock solution vial to a freeze-thaw cycle:
-
Freeze: Place the vial at -20°C or -80°C for at least 1 hour.
-
Thaw: Allow the vial to thaw completely at room temperature.
-
-
-
Analysis after Each Cycle:
-
After 1, 3, 5, and 10 freeze-thaw cycles, take an aliquot of the stock solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining after each set of freeze-thaw cycles by comparing the peak area to the initial peak area.
-
Plot the percentage of the compound remaining against the number of freeze-thaw cycles.
-
Visualizations
Caption: Recommended workflow for preparing and storing stock solutions.
Caption: Logical relationship for troubleshooting common issues.
Caption: Conceptual antagonism of the NMDA receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. captivatebio.com [captivatebio.com]
- 3. reddit.com [reddit.com]
- 4. Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryop ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25095E [pubs.rsc.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. How cryoprotectants work: hydrogen-bonding in low-temperature vitrified solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of DCQX and Other NMDA Glycine Site Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system. Its glycine binding site offers a key target for therapeutic intervention in a range of neurological disorders, including stroke, epilepsy, and neuropathic pain. This guide provides a comparative analysis of 3-((+)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (DCQX), a quinoxalinedione derivative, against other prominent NMDA glycine site antagonists. The comparison focuses on binding affinity, selectivity, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Quantitative Comparison of Performance
The following tables summarize the key performance metrics of DCQX and other selected NMDA glycine site antagonists based on available preclinical data.
Table 1: Binding Affinity at the NMDA Receptor Glycine Site
| Compound | Chemical Class | Ki (nM) | IC50 (nM) | Species | Assay Conditions |
| DCQX (UK-240,455) | Quinoxalinedione | Potent (specific value not readily available in cited literature) | - | Rat | - |
| ACEA-1021 | Quinoxalinedione | - | 29 (NR1A/2A) | Rat | Recombinant NMDA receptors in Xenopus oocytes[1] |
| L-701,324 | Quinolinone | - | 2 | Rat | Rat brain membranes[2] |
| 5,7-DCKA | Kynurenic Acid Derivative | 79 | - | Rat | [3H]glycine binding assay[3] |
Table 2: Selectivity Profile
| Compound | Primary Target | Affinity for AMPA/Kainate Receptors (Kb in µM) | Notes |
| DCQX (UK-240,455) | NMDA Glycine Site | - | Described as a selective antagonist[4] |
| ACEA-1021 | NMDA Glycine Site | 1-3.3 | Moderately potent competitive inhibitor at non-NMDA receptors[1] |
| L-701,324 | NMDA Glycine Site | - | High affinity and selective for the glycine site |
| 5,7-DCKA | NMDA Glycine Site | - | Selective antagonist of the glycine site[3] |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Administration Route | Cmax | Tmax | t1/2 (h) | Bioavailability |
| DCQX (UK-240,455) | Intravenous | - | - | 0.4 | - |
| ACEA-1021 | - | Data not readily available | Data not readily available | Data not readily available | - |
| L-701,324 | - | Data not readily available | Data not readily available | Data not readily available | Orally active |
| 5,7-DCKA | - | Data not readily available | Data not readily available | Data not readily available | - |
Table 4: In Vivo Efficacy
| Compound | Animal Model | Effect |
| DCQX (UK-240,455) | Stroke (MCAO in rats) | Neuroprotective |
| ACEA-1021 | Stroke (MCAO in rats) | Neuroprotective, with a 32-68% reduction in infarct volume depending on the model[5] |
| L-701,324 | Cortical Spreading Depression (rats) | Inhibits initiation and propagation[6] |
| Stress-induced dopamine metabolism (rats) | Attenuates the increase in dopamine metabolism[4] | |
| 5,7-DCKA | Seizures (mice) | Potent anticonvulsant when administered intracerebroventricularly[3] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are outlined below. These methodologies are representative of the techniques used to evaluate and compare NMDA glycine site antagonists.
Radioligand Binding Assay for NMDA Glycine Site Affinity
This assay determines the affinity of a compound for the glycine binding site on the NMDA receptor.
-
Tissue Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to isolate the crude synaptic membranes. The resulting pellet is washed multiple times to remove endogenous ligands.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site, such as [3H]glycine or a radiolabeled antagonist like [3H]DCQX.
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (e.g., DCQX, ACEA-1021).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of NMDA Receptor Currents
This method assesses the functional antagonism of NMDA receptors by a test compound.
-
Cell Preparation: Neurons, such as cultured hippocampal or cortical neurons, or oocytes expressing specific NMDA receptor subunits, are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the ion currents flowing through the NMDA receptors.[2][7][8]
-
Agonist Application: The NMDA receptor is activated by applying a solution containing both glutamate and a glycine site agonist (e.g., glycine or D-serine).[7][8]
-
Antagonist Application: The test compound is added to the perfusion solution at various concentrations, and the resulting inhibition of the NMDA receptor-mediated current is measured.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced current (IC50) is calculated to determine its potency.
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This animal model is widely used to evaluate the neuroprotective effects of compounds in stroke.
-
Animal Preparation: Rats are anesthetized, and their body temperature is maintained at a physiological level.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon suture is inserted into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).[3][9][10][11]
-
Drug Administration: The test compound (e.g., DCQX, ACEA-1021) is administered, typically intravenously, at a specific time point before, during, or after the MCAO procedure.[5]
-
Reperfusion (Optional): For transient MCAO models, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.[5]
-
Assessment of Infarct Volume: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is then sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarcted tissue.[9]
-
Data Analysis: The volume of the infarct is quantified and compared between the drug-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.[5]
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the NMDA receptor signaling pathway, a typical experimental workflow for antagonist comparison, and the logical relationship between the compared antagonists.
Caption: NMDA Receptor Signaling Cascade.
Caption: Workflow for Comparing Antagonists.
Caption: Chemical Classes of Antagonists.
References
- 1. In vitro pharmacology of ACEA-1021 and ACEA-1031: systemically active quinoxalinediones with high affinity and selectivity for N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rwdstco.com [rwdstco.com]
- 4. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo neuroprotective effects of ACEA 1021 confirmed by magnetic resonance imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 11. ahajournals.org [ahajournals.org]
Validating the Selectivity of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione for the NMDA Glycine Site: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) and its selectivity for the N-methyl-D-aspartate (NMDA) receptor glycine site. The performance of DCQX is compared with alternative antagonists, supported by experimental data to validate its use as a selective pharmacological tool.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the NMDA receptor presents a critical target for modulating receptor activity. This compound (DCQX) is a quinoxaline derivative that has been identified as a potent and selective antagonist of this glycine co-agonist site. Understanding its selectivity is paramount for the accurate interpretation of experimental results in neuroscience research and for the development of novel therapeutics targeting the NMDA receptor.
Comparative Analysis of Antagonist Selectivity
The selectivity of a ligand is a critical parameter for its utility in research and clinical applications. A highly selective antagonist will primarily interact with its intended target, minimizing off-target effects that can confound experimental results or lead to undesirable side effects. The following table summarizes the binding affinities (IC50 or Ki values) of DCQX and other commonly used NMDA glycine site antagonists, as well as other relevant quinoxaline derivatives, for the NMDA glycine site and other ionotropic glutamate receptors (AMPA and kainate receptors).
| Compound | NMDA Glycine Site | AMPA Receptor | Kainate Receptor | Reference |
| This compound (DCQX) | IC50: ~5.7 µM | Data not available | Data not available | [1] |
| 7-Chlorokynurenic acid (7-CKA) | IC50: 0.56 µM | IC50: 153 µM (quisqualate) | IC50: >1000 µM | [2] |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | IC50: 5.7 µM - 25 µM | IC50: 0.3 µM - 0.92 µM | IC50: 1.5 µM - 6.1 µM | [1][3][4][5] |
| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | IC50: 40 µM | IC50: 0.5 µM | IC50: 2 µM | [6] |
| ACEA-1021 (5-nitro-6,7-dichloro-quinoxalinedione) | Data not available | Data not available | Data not available | |
| L-695,902 | Data not available | Data not available | Data not available | |
| LY-294,619 | Data not available | Data not available | Data not available | |
| RPR-104,632 | Data not available | Data not available | Data not available |
Experimental Protocols
Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. The two primary methods used to characterize the interaction of compounds with the NMDA glycine site are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for the NMDA Glycine Site
This protocol is designed to determine the affinity of a test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex by measuring its ability to displace a radiolabeled ligand, such as [3H]glycine.
Materials:
-
Test Compound: e.g., this compound (DCQX)
-
Radioligand: [3H]glycine
-
Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)
-
Tissue Preparation: Synaptosomal membranes from rat cerebral cortex
-
Assay Buffer: e.g., 50 mM Tris-acetate buffer, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the crude synaptosomal fraction. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of [3H]glycine.
-
Increasing concentrations of the test compound (DCQX) or vehicle for total binding.
-
A saturating concentration of unlabeled glycine for determining non-specific binding.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional assessment of a test compound's effect on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells).
-
External Solution (aCSF): Containing physiological concentrations of ions, including Mg2+ to mimic physiological block.
-
Internal Solution: For the patch pipette, containing a physiological concentration of ions.
-
Agonists: NMDA and glycine.
-
Test Compound: e.g., this compound (DCQX)
-
Patch-clamp setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage, continuously perfused with the external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance seal (GΩ seal) with the membrane of a target cell. Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA and a sub-saturating concentration of glycine to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline NMDA receptor-mediated current, co-apply the test compound (DCQX) at various concentrations with the agonists.
-
Data Acquisition: Record the current responses at each concentration of the antagonist.
-
Data Analysis: Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Plot the percentage of inhibition of the current against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value. To assess selectivity, similar experiments can be performed using AMPA or kainate to activate their respective receptors.
Visualizing Key Pathways and Processes
To better understand the context of DCQX's action, the following diagrams illustrate the NMDA receptor signaling pathway, a typical experimental workflow for determining antagonist selectivity, and the logical relationship of selectivity validation.
Caption: NMDA Receptor Signaling Pathway and Site of DCQX Action.
Caption: Workflow for Determining Antagonist Selectivity.
Caption: Logical Framework for Validating Selectivity.
Conclusion
The available data strongly indicate that this compound (DCQX) is a selective antagonist for the NMDA receptor glycine site. While a comprehensive quantitative comparison with all alternatives is limited by the availability of public data for some compounds, the significant difference in affinity of DCQX for the NMDA glycine site compared to other quinoxaline derivatives' affinities for AMPA and kainate receptors supports its utility as a selective tool. For rigorous experimental design, it is recommended that researchers confirm the selectivity of DCQX under their specific experimental conditions. The provided protocols offer a framework for such validation, ensuring the reliable interpretation of data when using DCQX to probe the function of the NMDA receptor glycine site.
References
- 1. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DCQX and L-689,560 as Glycine Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent glycine antagonists: DCQX (6,7-dichloroquinoxaline-2,3-dione) and L-689,560. This analysis focuses on their performance as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience research and drug development.
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Consequently, antagonists targeting the glycine binding site are valuable tools for modulating NMDA receptor activity and hold therapeutic potential for a range of neurological and psychiatric disorders.[1] This guide delves into the comparative pharmacology of DCQX, a quinoxaline derivative, and L-689,560, a tetrahydroquinoline derivative, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the binding affinity and functional antagonism of DCQX and L-689,560 at the NMDA receptor glycine site, as well as their selectivity against other ionotropic glutamate receptors.
| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |
| L-689,560 | GluN1/GluN2A | [³H]L-689,560 | 23 | [2] |
| DCQX | Native NMDA | [³H]Glycine | ~560 | [3] |
Table 1: Comparative Binding Affinity (Kᵢ) at the NMDA Receptor Glycine Site. This table presents the inhibitory constant (Kᵢ) for each antagonist, indicating its binding affinity. A lower Kᵢ value signifies a higher binding affinity.
| Compound | Receptor Subtype | Agonist | IC₅₀ (nM) | Reference |
| L-689,560 | GluN1/GluN2A | 10 µM Glycine | 250 | [2] |
| DCQX | Native NMDA | N/A | Not directly comparable |
Table 2: Comparative Functional Antagonism (IC₅₀) at the NMDA Receptor. This table shows the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the antagonist required to inhibit 50% of the NMDA receptor response.
| Compound | Receptor | IC₅₀ (µM) | Reference |
| CNQX (related to DCQX) | AMPA | 0.3 | |
| Kainate | 1.5 | ||
| NMDA (Glycine Site) | 25 | ||
| L-689,560 | AMPA/Kainate | Low affinity (inferred) | [4] |
Table 3: Selectivity Profile against AMPA and Kainate Receptors. This table highlights the antagonists' activity at other ionotropic glutamate receptors. Note that data for the closely related quinoxaline derivative, CNQX, is provided to infer the selectivity profile of DCQX.
Mechanism of Action and Signaling Pathway
Both DCQX and L-689,560 act as competitive antagonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, they prevent the binding of the co-agonist glycine, which is essential for the glutamate-induced opening of the ion channel. This inhibitory action blocks the influx of Ca²⁺ and Na⁺ ions, thereby preventing the downstream signaling cascades associated with NMDA receptor activation. These cascades are integral to processes such as long-term potentiation (LTP) and excitotoxicity.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of the antagonists for the NMDA receptor glycine site.
Objective: To measure the displacement of a radiolabeled ligand from the glycine binding site by DCQX or L-689,560.
Materials:
-
Rat cortical membranes
-
[³H]Glycine or [³H]L-689,560 (Radioligand)
-
DCQX and L-689,560 (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (DCQX or L-689,560).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is employed to assess the functional antagonism of NMDA receptor-mediated currents by DCQX and L-689,560.
Objective: To measure the inhibition of NMDA-evoked currents in neurons by the antagonists.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
External solution (containing NMDA and glycine)
-
Internal solution (for the patch pipette)
-
DCQX and L-689,560
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patch Pipette: Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Giga-seal Formation: Approach a neuron with the patch pipette and form a high-resistance seal ( >1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.
-
Agonist Application: Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: Co-apply varying concentrations of DCQX or L-689,560 with the agonists and record the resulting inhibition of the NMDA-mediated current.
-
Data Analysis: Plot the concentration-response curve and determine the IC₅₀ value for each antagonist.
In Vivo Neuroprotective Effects
While direct comparative in vivo studies are limited, the available literature suggests that glycine site antagonists, as a class, exhibit neuroprotective properties in various models of neurological insults, such as ischemia.[5][6] The higher potency of L-689,560 observed in in vitro assays suggests it may have greater neuroprotective efficacy or be effective at lower doses in vivo compared to DCQX. However, factors such as blood-brain barrier permeability, pharmacokinetics, and off-target effects in a complex biological system can significantly influence in vivo performance. Further head-to-head in vivo studies are necessary to definitively compare the neuroprotective potential of DCQX and L-689,560.
Conclusion
Based on the available data, L-689,560 demonstrates significantly higher binding affinity and functional antagonist potency at the NMDA receptor glycine site compared to DCQX. L-689,560's Kᵢ value is in the low nanomolar range, while that of DCQX is in the mid-nanomolar range. This suggests that L-689,560 is a more potent antagonist.
Regarding selectivity, quinoxaline derivatives like DCQX are known to also antagonize AMPA and kainate receptors, albeit with lower potency than at the NMDA glycine site. This broader activity profile could be a consideration depending on the specific research application. L-689,560 is reported to be a highly potent and selective antagonist for the glycine-NMDA site.[4]
For researchers requiring a highly potent and selective antagonist for the NMDA receptor glycine site, L-689,560 appears to be the superior choice. DCQX, while a valuable tool, exhibits lower potency and potentially broader off-target effects on other glutamate receptors. The selection of the appropriate antagonist will ultimately depend on the specific experimental goals, the required potency, and the importance of selectivity.
References
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX) with other neurotransmitter receptors. The focus is on its interaction with the primary excitatory amino acid receptors: NMDA, AMPA, and kainate receptors. This document summarizes key quantitative data, outlines experimental methodologies for assessing receptor binding, and provides visual representations of relevant pathways and workflows.
Executive Summary
This compound (DCQX) is a potent and highly selective competitive antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. In stark contrast to other quinoxaline-2,3-dione derivatives such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), DCQX exhibits minimal to no activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This high degree of selectivity makes DCQX a valuable pharmacological tool for isolating and studying NMDA receptor-mediated phenomena, specifically those involving the glycine co-agonist site.
Comparative Receptor Binding Profile
The following table summarizes the binding affinities of DCQX and, for comparative purposes, the related compounds DNQX and CNQX, at NMDA, AMPA, and kainate receptors.
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki) | Binding Affinity (IC50) |
| DCQX | NMDA Receptor Glycine Site | NMDA (Glycine Site) | ~46 nM | ~1 µM |
| AMPA | Not Reported (Low Affinity) | > 100 µM | ||
| Kainate | Not Reported (Low Affinity) | > 100 µM | ||
| DNQX | AMPA/Kainate Receptors | AMPA | ~0.3 µM | ~0.6 µM |
| Kainate | ~1.9 µM | ~4.5 µM | ||
| NMDA (Glycine Site) | ~25 µM | - | ||
| CNQX | AMPA/Kainate Receptors | AMPA | ~0.15 µM | ~0.3 µM |
| Kainate | ~0.3 µM | ~1.5 µM | ||
| NMDA (Glycine Site) | ~5.7 µM | ~25 µM |
Disclaimer: The binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Experimental Protocols
The determination of receptor binding affinity and cross-reactivity is primarily achieved through radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This method is employed to determine the affinity of a test compound (like DCQX) for the glycine binding site on the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of DCQX for the NMDA receptor glycine site.
Materials:
-
Biological Sample: Rat brain cortical membranes or cell lines expressing NMDA receptors.
-
Radioligand: [³H]glycine or a high-affinity glycine site antagonist radioligand such as [³H]L-689,560.
-
Test Compound: this compound (DCQX).
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (DCQX). Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known glycine site ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a dose-response curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording for AMPA/Kainate Receptor Activity
Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices is used to functionally assess the antagonist activity of a compound at AMPA and kainate receptors.
Objective: To determine the IC₅₀ value of DCQX for the inhibition of AMPA- or kainate-induced currents.
Materials:
-
Biological Sample: Cultured hippocampal or cortical neurons, or acute brain slices.
-
Patch-clamp setup: Including a microscope, micromanipulators, an amplifier, and data acquisition software.
-
Agonists: AMPA and Kainate.
-
Test Compound: this compound (DCQX).
-
External and Internal Solutions: Artificial cerebrospinal fluid (aCSF) for external solution and a specific internal solution for the patch pipette.
Procedure:
-
Preparation: Prepare the cultured neurons or brain slices for recording.
-
Patching: Establish a whole-cell patch-clamp recording from a single neuron.
-
Agonist Application: Apply a known concentration of AMPA or kainate to the neuron to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound (DCQX).
-
Current Measurement: Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced current by the antagonist at each concentration. Plot the percentage inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC₅₀ value. For DCQX, it is expected that even at high concentrations, there will be minimal to no inhibition of AMPA or kainate-induced currents.
Visualizations
NMDA Receptor Signaling Pathway
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of DCQX.
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical experimental workflow for determining the cross-reactivity profile of a compound.
Comparative Analysis of Quinoxaline Derivatives as Antagonists of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antagonistic potency of quinoxaline derivatives against key biological targets: the 5-HT3 receptor, Toll-like receptor 7 (TLR7), and Apoptosis Signal-regulating Kinase 1 (ASK1). The information is compiled from recent pharmacological studies to aid in the evaluation and selection of these compounds for further research and development.
Overview of Antagonistic Potency
Quinoxaline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their efficacy as antagonists for various receptors and enzymes makes them promising candidates for therapeutic development in areas such as antiemesis, autoimmune diseases, and neurodegenerative disorders. This guide focuses on their antagonistic potential against the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting; TLR7, an endosomal receptor implicated in autoimmune responses; and ASK1, a kinase involved in stress-induced apoptosis and inflammation.
Quantitative Comparison of Antagonistic Potency
The following tables summarize the antagonistic potency of selected quinoxaline derivatives against their respective targets, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
Table 1: 5-HT3 Receptor Antagonistic Activity
| Compound | Description | Potency | Reference Compound | Reference Potency | Source |
| VC-605 | A novel quinoxaline derivative | Approx. 1000-fold more potent than Ondansetron | Ondansetron | - | [1] |
Table 2: TLR7 Antagonistic Activity
| Compound | IC50 (nM) | Assay System | Source |
| Cpd-6 | 25 | NF-κB/SEAP reporter gene assay | [2] |
| Cpd-7 | 15 | NF-κB/SEAP reporter gene assay | [2] |
Table 3: ASK1 Inhibitory Activity
| Compound | IC50 (nM) | Source |
| 4 | 147 | [3] |
| 9a | >10,000 | [3] |
| 9b | >10,000 | [3] |
| 9c | >10,000 | [3] |
| 9d | >10,000 | [3] |
| 9e | >10,000 | [3] |
| 26e | 30.17 | [4] |
| GS-4997 (Reference) | 6.0 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
5-HT3 Receptor Functional Assay (Calcium Flux)
This protocol outlines a cell-based functional assay to screen for 5-HT3 receptor antagonists by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT3A receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT3 Agonist: Serotonin (5-hydroxytryptamine).
-
Reference Antagonist: Ondansetron.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Procedure:
-
Cell Plating: Seed the 5-HT3 receptor-expressing cells into assay plates at a density of 20,000-50,000 cells per well and incubate overnight.[5]
-
Dye Loading: Prepare a 1-5 µM Fluo-4 AM solution in Assay Buffer. Remove the culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C, protected from light.[5]
-
Compound Addition (Antagonist Mode): Prepare serial dilutions of the test quinoxaline derivatives and the reference antagonist in Assay Buffer. Add the compound solutions to the wells of the dye-loaded cell plate and incubate for 15-30 minutes at room temperature.[5]
-
Agonist Addition and Signal Detection: Prepare the 5-HT3 agonist solution in Assay Buffer at a concentration that elicits a submaximal response (EC80). Place the cell plate and the agonist plate into the FLIPR instrument. Initiate a kinetic read, measuring baseline fluorescence for 10-20 seconds, followed by automated addition of the agonist and continued measurement for 1-2 minutes.[5]
-
Data Analysis: The change in fluorescence intensity over time is recorded. The inhibitory effect of the test compounds is determined by their ability to reduce the agonist-induced calcium flux. IC50 values are calculated from the concentration-response curves.
TLR7 Antagonist Assay (HEK-Blue™ SEAP Reporter Assay)
This protocol describes a reporter gene assay to quantify the antagonistic activity of quinoxaline derivatives on human TLR7.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen).
-
Culture Medium: DMEM, 10% heat-inactivated FBS, 100 µg/ml Normocin™, 2 mM L-glutamine.
-
HEK-Blue™ Selection (InvivoGen).
-
HEK-Blue™ Detection medium (InvivoGen).
-
TLR7 Agonist: R848.
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells in growth medium supplemented with HEK-Blue™ Selection.
-
Assay Procedure:
-
Add 20 µl of each test compound dilution per well of a 96-well plate.[6]
-
Add 20 µl of a positive control (e.g., a known TLR7 antagonist) and a negative control (medium) to separate wells.[6]
-
Add 160 µl of cell suspension (~40,000 cells) to each well.[6]
-
Add 20 µl of the TLR7 agonist (R848) to all wells except the negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[7]
-
-
SEAP Detection:
-
Add 180 µl of QUANTI-Blue™ Solution to a new 96-well plate.
-
Add 20 µl of the supernatant from the cell plate to the corresponding wells of the new plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The level of SEAP activity is proportional to the activation of NF-κB. The antagonistic activity of the quinoxaline derivatives is determined by the reduction in SEAP activity in the presence of the TLR7 agonist. IC50 values are calculated from the dose-response curves.
ASK1 Kinase Assay (ADP-Glo™)
This protocol details a luminescent kinase assay to measure the inhibitory activity of quinoxaline derivatives against ASK1.
Materials:
-
Recombinant human ASK1 enzyme.
-
Substrate: Myelin Basic Protein (MBP).
-
ATP.
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well low-volume plates.
-
Luminometer.
Procedure:
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.[8]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the quinoxaline derivatives is determined by the reduction in the luminescent signal. IC50 values are calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the quinoxaline derivatives and the general workflows of the experimental assays.
5-HT3 Receptor Signaling Pathway
TLR7 Signaling Pathway
ASK1 Signaling Pathway
Experimental Workflow
References
- 1. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Validating Experimental Findings: A Comparative Guide to 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione and a Secondary Antagonist
For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides a comprehensive comparison of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor glycine site, with a secondary antagonist, 5,7-Dichlorokynurenic acid (5,7-DCKA), to facilitate robust experimental validation.
This document outlines the mechanism of action of DCQX, presents a detailed comparison with 5,7-DCKA, and provides comprehensive experimental protocols for validation studies. The data and methodologies presented herein are intended to support the design and execution of experiments aimed at confirming the specific effects of DCQX.
Mechanism of Action and Comparative Antagonism
This compound (DCQX) is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] Activation of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By competitively inhibiting the binding of glycine, DCQX effectively blocks NMDA receptor activation.
To validate findings obtained using DCQX, it is essential to employ a secondary antagonist with a similar mechanism of action but a different chemical structure. 5,7-Dichlorokynurenic acid (5,7-DCKA) serves as an excellent tool for this purpose. It is also a potent and selective competitive antagonist of the glycine site on the NMDA receptor.[3][4]
Quantitative Comparison of Antagonist Affinity
The following table summarizes the binding affinities of DCQX and 5,7-DCKA for the NMDA receptor glycine site, providing a quantitative basis for comparison in experimental design.
| Compound | Target | Binding Site | Affinity Constant (Ki/K_B) |
| This compound (DCQX) | NMDA Receptor | Glycine | High Affinity (Qualitative) |
| 5,7-Dichlorokynurenic acid (5,7-DCKA) | NMDA Receptor | Glycine | K_i = 79 nM, K_B = 65 nM[3][4] |
Note: While specific high-affinity Ki or IC50 values for DCQX are described in the literature, a precise numerical value was not consistently reported in the surveyed sources. Researchers should consult specific batch analyses or conduct their own binding assays to determine a precise value.
Experimental Protocols for Validation
To validate the effects of DCQX, two primary experimental approaches are recommended: a radioligand binding assay to confirm target engagement and whole-cell patch clamp electrophysiology to assess functional antagonism.
Radioligand Binding Assay: Competitive Inhibition of [³H]glycine Binding
This assay directly measures the ability of DCQX and the secondary antagonist, 5,7-DCKA, to displace a radiolabeled ligand from the NMDA receptor glycine site.
Objective: To determine and compare the binding affinities (Ki) of DCQX and 5,7-DCKA for the NMDA receptor glycine site.
Materials:
-
Synaptic membrane preparation from rat forebrain
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
This compound (DCQX)
-
5,7-Dichlorokynurenic acid (5,7-DCKA)
-
Glycine (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (GF/B or equivalent)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain using standard differential centrifugation methods.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of synaptic membrane preparation (100-200 µg protein)
-
50 µL of assay buffer or unlabeled glycine (1 mM final concentration for non-specific binding)
-
50 µL of varying concentrations of DCQX or 5,7-DCKA (e.g., 0.1 nM to 100 µM)
-
100 µL of [³H]glycine (final concentration ~5-10 nM)
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for DCQX and 5,7-DCKA by fitting the concentration-response data to a sigmoidal dose-response curve. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]glycine and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology: Inhibition of NMDA-evoked Currents
This functional assay assesses the ability of the antagonists to inhibit NMDA receptor-mediated currents in neurons.
Objective: To compare the functional potency (IC50) of DCQX and 5,7-DCKA in blocking NMDA receptor-mediated currents.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or brain slices
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes (3-5 MΩ)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA
-
This compound (DCQX)
-
5,7-Dichlorokynurenic acid (5,7-DCKA)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for patch-clamp recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a selected neuron. Clamp the cell at a holding potential of -60 mV.
-
Elicit NMDA Currents: Perfuse the cell with the external solution containing a fixed concentration of NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1 µM) to evoke an inward current.
-
Antagonist Application: Once a stable baseline NMDA-evoked current is established, co-apply increasing concentrations of either DCQX or 5,7-DCKA (e.g., 1 nM to 10 µM) along with the NMDA and glycine solution.
-
Data Acquisition: Record the peak inward current at each antagonist concentration.
-
Data Analysis: Normalize the current responses to the baseline NMDA-evoked current. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.
Visualizing Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
References
- 1. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological agent is paramount. This guide provides a comparative assessment of the specificity of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione (DCQX), a quinoxalinedione derivative, within complex biological systems. While initially investigated in the context of excitatory amino acid receptors, evidence strongly indicates that DCQX is a highly selective competitive antagonist for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor complex. This guide compares its activity profile with other well-characterized quinoxalinedione antagonists, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), as well as the non-competitive AMPA receptor antagonist, perampanel.
Data Presentation: Comparative Antagonist Affinities
| Compound | Target Receptor | Subtype/Site | Assay Type | IC50 (µM) | Ki (µM) |
| This compound (DCQX) | NMDA Receptor | Glycine Site | [3H]glycine binding | ~0.1 - 0.5 | Not Reported |
| AMPA Receptor | Not Specified | Not Reported | Not Reported | Not Reported | |
| Kainate Receptor | Not Specified | Not Reported | Not Reported | Not Reported | |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA Receptor | Not Specified | [3H]AMPA binding | 0.3 | Not Reported |
| Kainate Receptor | Not Specified | Electrophysiology | 1.5 | Not Reported | |
| NMDA Receptor | Glycine Site | [3H]glycine binding | 25 | Not Reported | |
| 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX) | AMPA Receptor | Not Specified | Electrophysiology | 0.15 | 0.063 |
| Kainate Receptor | Not Specified | Electrophysiology | 4.8 | 0.078 | |
| NMDA Receptor | Not Specified | Electrophysiology | >100 | Not Reported | |
| Perampanel | AMPA Receptor | Non-competitive site | Electrophysiology | 0.56 | Not Reported |
| Kainate Receptor | GluK1/GluK5, GluK2/GluK5 | Electrophysiology | Comparable to AMPA | Not Reported | |
| NMDA Receptor | Not Specified | Electrophysiology | No significant effect | Not Reported |
Disclaimer: The lack of specific IC50 or Ki values for DCQX at AMPA and kainate receptors limits a direct quantitative comparison of its selectivity. The assessment of its high specificity is based on its potent activity at the NMDA glycine site and the general understanding that its interactions with AMPA/kainate receptors are significantly weaker.
Experimental Protocols
To empirically determine and compare the specificity of these compounds, the following detailed experimental protocols are provided.
This protocol is designed to determine the binding affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing a specific human AMPA receptor subtype (e.g., GluA2).
-
Radioligand: [3H]AMPA (specific activity ~50-60 Ci/mmol).
-
Test compounds: this compound, CNQX, NBQX.
-
Non-specific binding control: 1 mM L-glutamate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically ranging from 10⁻¹⁰ to 10⁻⁴ M), and 50 µL of [3H]AMPA (final concentration ~2-5 nM).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of 1 mM L-glutamate.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional antagonism of kainate receptors by a test compound in cultured neurons.
-
Materials:
-
Primary hippocampal or cortical neurons cultured on coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
Agonist: Kainic acid.
-
Test compounds: this compound, CNQX, NBQX.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
-
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution at a constant rate.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a brief pulse of kainic acid (e.g., 100 µM for 2-5 seconds) to elicit an inward current. Record the peak amplitude of this current as the baseline response.
-
After the current returns to baseline, perfuse the test compound at a specific concentration for 2-5 minutes.
-
During the perfusion of the test compound, apply the same kainic acid pulse and record the resulting current.
-
Wash out the test compound and re-test the kainic acid response to ensure reversibility.
-
Repeat steps 5-7 with a range of concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the kainate-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
This protocol determines the affinity of a test compound for the glycine binding site of the NMDA receptor.
-
Materials:
-
Rat cortical membranes.
-
Radioligand: [3H]Glycine (specific activity ~40-60 Ci/mmol).
-
Test compounds: this compound, CNQX.
-
Non-specific binding control: 1 mM Glycine.
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]Glycine (final concentration ~5-10 nM).
-
For total binding wells, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 1 mM glycine.
-
Initiate the reaction by adding 100 µL of the rat cortical membrane preparation (100-200 µg of protein).
-
Incubate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters and wash three times with ice-cold assay buffer.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and determine the IC50 and Ki values as described for the AMPA receptor binding assay.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound.
Caption: Signaling pathway of ionotropic glutamate receptors and antagonist targets.
Caption: Experimental workflows for assessing antagonist specificity.
Safety Operating Guide
Proper Disposal of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling.[1] It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Gloves should be inspected before use and properly removed and disposed of after handling.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator is necessary.[1]
Material Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2213-63-0 |
| Molecular Formula | C₈H₄Cl₂N₂O₂ |
| Molecular Weight | 231.04 g/mol |
| Appearance | Solid |
| Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be integrated into your institution's existing chemical waste management program.
Step 1: Container Selection and Preparation
-
Select a wide-mouth, screw-cap container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must be in good condition, with no cracks or leaks.[3][4]
-
Ensure the container is clean and dry before adding any waste.
-
Do not use food containers for hazardous waste.[2]
Step 2: Labeling the Waste Container
-
Attach a "Hazardous Waste" label to the container before adding any waste.[5][6]
-
The label must include the following information:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The specific hazard(s): "Toxic".[2]
-
The accumulation start date (the date the first amount of waste is placed in the container).[5]
-
The name and contact information of the generating laboratory or researcher.[4]
-
Step 3: Waste Accumulation
-
Carefully transfer the solid this compound waste into the prepared and labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[2][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8] This area should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Segregate the waste container from incompatible materials. Store it away from acids and bases.[2]
-
It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to place the waste container in.[4][7]
Step 4: Arranging for Disposal
-
Once the waste container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.
-
Do not dispose of this compound down the drain or in the regular trash.[7] Evaporation of the chemical as a method of disposal is also prohibited.[1]
Step 5: Empty Container Disposal
-
A container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[9]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7]
-
Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing the hazardous waste label.[10]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
